Zenarestat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONDGSPUVNZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047296 | |
| Record name | Zenarestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112733-06-9 | |
| Record name | Zenarestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112733-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zenarestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112733069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zenarestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zenarestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZENARESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/180C9PJ8JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zenarestat: A Technical Overview of its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zenarestat, also known by its developmental codes FR-74366 and FK-366, is a potent inhibitor of the enzyme aldose reductase.[1] This enzyme plays a crucial role in the polyol pathway, which becomes particularly active under hyperglycemic conditions. By catalyzing the conversion of glucose to sorbitol, aldose reductase contributes to the accumulation of sorbitol in tissues, a process implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. This compound's inhibitory action on this enzyme has made it a subject of significant research interest for its potential therapeutic applications in managing these diabetic complications. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, presenting key data and methodologies for the scientific community.
Chemical Structure
The chemical structure of this compound is characterized by a substituted quinazoline-2,4-dione core. Its systematic IUPAC name is 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid.[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid | [2] |
| CAS Number | 112733-06-9 | [2] |
| Molecular Formula | C₁₇H₁₁BrClFN₂O₄ | [2] |
| Molecular Weight | 441.64 g/mol | [1] |
| Melting Point | 223-224 °C | [1] |
| XLogP3 | 3.3 | [2] |
| SMILES | C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | [2] |
Synthesis of this compound
The synthesis of this compound has been described in patents assigned to Fujisawa Pharmaceutical Co., Ltd., namely US Patent 4,734,419 and EP 218,999.[1] The synthetic route involves a multi-step process, which is outlined below.
Synthetic Pathway
References
Role of Zenarestat in the polyol pathway
An In-Depth Technical Guide on the Role of Zenarestat in the Polyol Pathway
Executive Summary
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, a metabolic route implicated in the pathogenesis of diabetic complications. The rate-limiting enzyme, aldose reductase (AR), converts glucose to sorbitol, initiating a cascade of events including osmotic stress, increased oxidative stress, activation of protein kinase C (PKC), and the formation of advanced glycation end-products (AGEs). This compound is a potent, orally active aldose reductase inhibitor (ARI) that was developed to mitigate these effects by blocking the first step of the pathway.[1] This guide provides a detailed examination of the polyol pathway's role in diabetic pathophysiology, the mechanism of action of this compound, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and quantitative data are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Polyol Pathway and Its Role in Hyperglycemic Damage
In normoglycemic states, the majority of intracellular glucose is phosphorylated by hexokinase to enter glycolysis. However, during hyperglycemia, hexokinase becomes saturated, and the excess glucose is metabolized through the alternative polyol pathway.[2][3] This pathway consists of two primary enzymatic steps.
-
Aldose Reductase (AR): Glucose is reduced to sorbitol by aldose reductase (AR), a reaction that consumes the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[4]
-
Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), using NAD+ (nicotinamide adenine dinucleotide) as a cofactor.[4]
The hyperactivity of this pathway in insulin-independent tissues such as nerves, retina, and kidneys is a key mechanism behind the development of diabetic microvascular complications.[2]
Caption: The two-step metabolic polyol pathway.
Mechanisms of Pathophysiology
The overactivation of the polyol pathway contributes to cellular damage through several interconnected mechanisms:
-
Osmotic Stress: Intracellular accumulation of sorbitol, an impermeant sugar alcohol, creates a hyperosmotic environment, leading to water influx, cellular swelling, and eventual damage.[2][5]
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor. NADPH is essential for the regeneration of reduced glutathione (GSH), a primary intracellular antioxidant, by glutathione reductase. Its depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.[4][5][6]
-
Protein Kinase C (PKC) Activation: Increased flux through the polyol pathway can lead to the de novo synthesis of diacylglycerol (DAG), a key activator of PKC.[7] Hyperglycemia-induced PKC activation is linked to vascular dysfunction, including changes in blood flow and increased permeability.[8][9]
-
Advanced Glycation End-product (AGE) Formation: The fructose generated by the polyol pathway is a more potent glycating agent than glucose.[1] Fructose and its metabolites can react non-enzymatically with proteins to form AGEs.[10] AGEs can alter protein structure and function, cross-link with collagen leading to vascular stiffness, and interact with receptors (RAGE) to trigger inflammatory signaling.[11][12]
Caption: Downstream pathological effects of polyol pathway hyperactivity.
This compound: A Potent Aldose Reductase Inhibitor
This compound ({3-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetic acid) is a quinazoline-based carboxylic acid derivative designed as a potent and specific inhibitor of aldose reductase.[13] By blocking this rate-limiting enzyme, this compound aims to prevent the conversion of glucose to sorbitol, thereby mitigating all downstream pathological consequences of polyol pathway hyperactivity.[1] Although its clinical development was ultimately terminated, studies have provided significant data on its efficacy and mechanism.[13][14]
Caption: this compound inhibits aldose reductase, blocking the pathway.
Preclinical and Clinical Evidence
This compound has been evaluated in various in vitro, animal, and human studies to determine its efficacy in inhibiting aldose reductase and improving clinical endpoints related to diabetic neuropathy.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Enzyme Source | IC₅₀ Value | Reference |
|---|
| Human Purified Kidney Extracts | High selectivity for aldose reductase vs. aldehyde reductase |[15] |
Table 2: Effects of this compound in Animal Models of Diabetes
| Animal Model | Dose | Key Findings | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic rats | 3.2 - 100 mg/kg (diet) | Dose-dependently reduced lens sorbitol levels (ED₅₀ 12 mg/kg). | [15] |
| Streptozotocin-induced diabetic rats | 32 mg/kg (oral, 2 weeks) | Inhibited nerve sorbitol accumulation to near-normal levels; improved nerve blood flow and minimal F-wave latency. | [16] |
| Streptozotocin-induced diabetic rats | 0.09% in diet (8 weeks) | Prevented reduction in endoneurial blood flow; restored nitric oxide function. | [17] |
| Zucker diabetic fatty (ZDF) rats | 32 mg/kg (oral, 8 weeks) | Reduced nerve sorbitol to near-normal levels; improved motor nerve conduction velocity (MNCV) and F-wave minimal latency. |[18] |
Table 3: Summary of Human Clinical Trial Data for this compound
| Study Design | Dose | Key Findings | Reference |
|---|
| 52-week, randomized, placebo-controlled | Multiple doses | Dose-dependent improvement in nerve conduction velocity (NCV). Doses producing >80% sorbitol suppression were associated with increased density of small-diameter myelinated nerve fibers. |[19][20] |
Key Experimental Methodologies
Accurate assessment of aldose reductase activity and polyol pathway metabolites is crucial for evaluating the efficacy of inhibitors like this compound.
Protocol 1: Aldose Reductase Activity Assay (Colorimetric)
This protocol is based on the principle that aldose reductase catalyzes the NADPH-dependent reduction of a substrate, and the activity can be measured by monitoring the decrease in NADPH absorbance at 340 nm.[21]
-
Principle: The rate of decrease in absorbance at 340 nm is directly proportional to the AR activity, as NADPH is consumed during the reaction.
-
Reagents and Buffers:
-
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold AR Assay Buffer containing DTT. Centrifuge to collect the supernatant (lysate).[21]
-
Reaction Setup: In a UV-transparent 96-well plate, add the sample (lysate), AR Assay Buffer, and the test inhibitor (e.g., this compound) or vehicle control.
-
Initiate Reaction: Add NADPH solution to all wells, followed by the AR substrate to initiate the reaction. For background control wells, add buffer instead of the substrate.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 40-90 minutes.[21][23]
-
-
Data Analysis: Calculate the rate of NADPH consumption (change in absorbance over time). The AR activity is determined by comparing the rates in the presence and absence of the inhibitor.
Caption: Experimental workflow for an AR activity assay.
Protocol 2: Quantification of Sorbitol and Fructose in Nerve Tissue
This protocol outlines a method for the sensitive and specific quantification of sorbitol and fructose using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]
-
Principle: Tissue extracts are chromatographically separated to resolve sorbitol and fructose from their isomers. The compounds are then ionized and detected by a mass spectrometer, providing high specificity and accurate quantification.
-
Reagents and Materials:
-
Procedure:
-
Sample Preparation: Excise and weigh nerve tissue. Homogenize in a suitable buffer.
-
Extraction: Perform protein precipitation with a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Purification: Further purify the extract using solid-phase extraction (SPE) to remove interfering matrix components.[24]
-
LC-MS/MS Analysis: Inject the purified extract onto an LC system (e.g., with an amino-based column) coupled to a tandem mass spectrometer.[24] A gradient elution is used to separate sorbitol and fructose.
-
Detection: Monitor specific precursor-to-product ion transitions for sorbitol, fructose, and their internal standards using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Construct a calibration curve using the analytical standards. The concentration of sorbitol and fructose in the tissue sample is calculated by comparing their peak area ratios relative to the internal standards against the calibration curve.
Caption: Workflow for quantifying polyols in tissue samples.
Conclusion
The polyol pathway represents a critical nexus between hyperglycemia and the development of chronic diabetic complications. By converting excess glucose to sorbitol and fructose, the pathway initiates a cascade of cellular stresses, including osmotic imbalance, oxidative damage, and the formation of AGEs. This compound, as a potent inhibitor of the pathway's rate-limiting enzyme, aldose reductase, demonstrated a clear mechanism-based therapeutic potential. Preclinical and clinical data confirmed its ability to reduce sorbitol accumulation in target tissues and showed corresponding improvements in nerve function and morphology.[16][18][19] Although the development of this compound was halted, the extensive research surrounding it has solidified the polyol pathway as a key therapeutic target and has paved the way for the development of other aldose reductase inhibitors. The methodologies and data presented herein underscore the importance of this pathway and provide a valuable technical foundation for future research in the field of diabetic complications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. youtube.com [youtube.com]
- 10. The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases [mdpi.com]
- 11. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. ovid.com [ovid.com]
- 16. The effects of this compound, an aldose reductase inhibitor, on minimal F-wave latency and nerve blood flow in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound, an aldose reductase inhibitor, on endoneurial blood flow in experimental diabetic neuropathy of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. abcam.cn [abcam.cn]
- 22. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. content.abcam.com [content.abcam.com]
- 24. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Zenarestat: An Aldose Reductase Inhibitor's Journey
An In-depth Technical Guide on the Discovery and History of Zenarestat as an Aldose Reductase Inhibitor
Abstract
This compound (also known as FR-74366 and FK-366) emerged as a potent, orally active aldose reductase inhibitor (ARI) from the research laboratories of Fujisawa Pharmaceutical Co. in the late 1980s. As a quinazoline derivative, it represented a significant effort in the quest to mitigate chronic diabetic complications, including neuropathy, retinopathy, and nephropathy. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. It details the scientific rationale behind its mechanism of action, the experimental protocols employed in its evaluation, and a summary of its preclinical and clinical findings. The document is intended for researchers, scientists, and drug development professionals interested in the history and science of aldose reductase inhibition.
Introduction: The Aldose Reductase Hypothesis and the Promise of this compound
Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic dysregulations, one of which is the increased flux of glucose through the polyol pathway.[1] Aldose reductase, the first and rate-limiting enzyme in this pathway, catalyzes the NADPH-dependent conversion of glucose to sorbitol.[2] Under normoglycemic conditions, this pathway is of minor significance; however, in the hyperglycemic state, the accumulation of intracellular sorbitol is thought to induce osmotic stress and a cascade of downstream pathological events. These include increased oxidative stress, formation of advanced glycation end-products (AGEs), and activation of protein kinase C (PKC), all of which contribute to the pathogenesis of diabetic complications.
The inhibition of aldose reductase, therefore, presented a promising therapeutic strategy to prevent or ameliorate these long-term complications. This compound was developed as a potent and selective inhibitor of this enzyme, with the hope of offering a targeted therapy for patients with diabetes.
Discovery and Development History
This compound was synthesized and developed by Fujisawa Pharmaceutical Co. (now Astellas Pharma) in Japan.[3] Early preclinical studies demonstrated its high potency against aldose reductase.[4] Subsequently, Fujisawa licensed the development and marketing rights for this compound for the treatment of diabetic neuropathy in the USA, Europe, and other regions to Parke-Davis (later acquired by Pfizer).[5]
Phase III clinical trials for diabetic neuropathy commenced in Japan, the USA, and Europe.[5] However, in October 2000, Pfizer suspended the development of this compound in the US and Europe due to observations of renal toxicity in a subset of patients, particularly at the highest dose of 1200 mg/day.[5] Despite the discontinuation in the West, Fujisawa continued with Phase III trials in Japan at a lower dose (600 mg/day).[5] An eyedrop formulation was also being developed for diabetic retinopathy.[5] Ultimately, the development of this compound was terminated.[6]
Mechanism of Action: Inhibition of the Polyol Pathway
This compound functions as a reversible, mixed-type inhibitor of aldose reductase.[4] By binding to the enzyme, it blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of sorbitol accumulation.
dot
Caption: Inhibition of the Polyol Pathway by this compound.
Preclinical Data
In Vitro Efficacy
This compound demonstrated potent inhibition of aldose reductase from various sources.
| Enzyme Source | IC50 | Reference |
| Rat Sciatic Nerve | 3.6 nmol/L | [4] |
| Rat Lens | 4.4 nmol/L | [4] |
| Human Erythrocyte | 1.6 µmol/L | [4] |
| Rat Lens (sorbitol accumulation) | 39 µmol/L | [4] |
| Rat Sciatic Nerve (sorbitol accumulation) | 17 µmol/L | [4] |
In Vivo Efficacy in Animal Models
Oral administration of this compound to streptozotocin (STZ)-induced diabetic rats led to a dose-dependent reduction in sorbitol levels in various tissues.
| Tissue | ED50 (mg/kg) | Reference |
| Sciatic Nerve | 3.7 | [4] |
| Lens | 23 | [4] |
| Retina | 52 | [4] |
| Renal Cortex | 62 | [4] |
Long-term administration of this compound in diabetic rats showed a delay in cataract formation and an improvement in reduced motor nerve conduction velocity (MNCV).[4] In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, 32 mg/kg of this compound improved nerve dysfunction and reduced nerve sorbitol accumulation.[7]
Pharmacokinetics
| Species | Parameter | Value | Reference |
| Rat | Bioavailability | 93% | [8] |
| Terminal elimination half-life | 6 h | [8] | |
| Total Clearance (male chronic diabetic) | 42.2 ml/hr/kg | [9] | |
| Dog | Bioavailability | 65% | [8] |
| Terminal elimination half-life | 6 h | [8] |
Clinical Data
Pharmacokinetics in Humans
In healthy volunteers, this compound exhibited linear pharmacokinetics. Following a 600mg oral dose, the mean bioavailability parameters were:
| Parameter | Value | Reference |
| AUC0-12h | 228 µg•h/ml | [5] |
| tmax | 1.9 h | [5] |
| Cmax | 58 mg/L | [5] |
| t½ | 11.3 h | [5] |
| Urinary recovery (unchanged drug) | 27.2% | [5] |
Food intake was found to decrease the AUC by 29% and increase clearance by 99%.[5]
Efficacy in Diabetic Neuropathy
A 52-week, randomized, placebo-controlled, double-blinded, multi-dose clinical trial was conducted in patients with mild to moderate diabetic peripheral neuropathy.[10] The study demonstrated dose-dependent increases in sural nerve this compound levels and sorbitol suppression, which were accompanied by a significant improvement in nerve conduction velocity (NCV).[10] Doses that produced greater than 80% sorbitol suppression were associated with a significant increase in the density of small-diameter myelinated nerve fibers.[10]
Another multicentered trial, which was terminated early, also showed that patients treated with this compound had a slowing of or improvement in neuropathy at 12 months as assessed by NCSs.[11][12]
| Nerve Conduction Parameter (Placebo Group Change at 12 months) | Change | P-value | 95% CI | Reference |
| Sural Sensory Velocity | -0.65 m/s | 0.0008 | -1.04 to -0.27 | [13] |
| Median Sensory Amplitude | -0.80 µV | 0.0021 | -1.3 to -0.29 | [13] |
| Median Distal Motor Latency | +0.18 ms | 0.002 | 0.09 to 0.28 | [13] |
Experimental Protocols
Aldose Reductase Inhibition Assay (General Protocol)
This protocol is a general representation based on common methodologies for determining aldose reductase inhibitory activity.
dot
Caption: Workflow for Aldose Reductase Inhibition Assay.
-
Enzyme Preparation: A 10% homogenate of rat lenses is prepared in 0.1 M phosphate buffer (pH 7.4). The homogenate is centrifuged, and the supernatant containing aldose reductase is used for the assay.[3]
-
Reaction Mixture: In a quartz cuvette, 0.7 mL of 0.067 M phosphate buffer (pH 6.2), 0.1 mL of 25x10-5 M NADPH, 0.1 mL of the lens supernatant, and 0.1 mL of the test compound (this compound at various concentrations) or vehicle are mixed.[3]
-
Reaction Initiation: The enzymatic reaction is initiated by adding 0.1 mL of 5x10-4 M DL-glyceraldehyde as the substrate.[3]
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for 3 minutes at 30-second intervals using a spectrophotometer.[3]
-
Calculation: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined from the dose-response curve.
Nerve Conduction Velocity (NCV) Measurement in Rats (General Protocol)
This protocol is a general representation based on common methodologies for measuring NCV in rodent models of diabetic neuropathy.
dot
References
- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 2. Pharmacokinetics and Safety of Enzalutamide in Healthy Chinese Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicokinetics of this compound, an aldose reductase inhibitor in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Quality Improvement Study of Diagnostic Sural Nerve Morphometry Using Gold Standard Light Microscopy Versus Whole Slide Imaging and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, distribution and excretion of this compound, a new aldose reductase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, an aldose reductase inhibitor, in male and female diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Is Nerve Electrophysiology a Robust Primary Endpoint in Clinical Trials of Treatments for Diabetic Peripheral Neuropathy? - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Enzymatic Assays for Zenarestat Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro enzymatic assays used to characterize the activity of Zenarestat, a potent inhibitor of aldose reductase. This document details the underlying biochemical principles, experimental protocols, and data analysis methods essential for researchers in drug discovery and development.
Introduction to this compound and Aldose Reductase
This compound is a pharmaceutical agent investigated for its potential to mitigate complications associated with diabetes mellitus.[1] Its primary mechanism of action is the inhibition of aldose reductase (AR), a key enzyme in the polyol pathway.[2] Under hyperglycemic conditions, AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2] The accumulation of sorbitol in tissues with insulin-insensitive glucose uptake, such as nerves, retina, and kidneys, is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. By inhibiting aldose reductase, this compound aims to prevent the excessive formation of sorbitol and thereby alleviate these long-term diabetic complications.
The Polyol Pathway and Its Role in Diabetic Complications
The polyol pathway is a two-step metabolic route that converts glucose to fructose. The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by aldose reductase with NADPH as a cofactor. The subsequent step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase, using NAD+ as a cofactor. In normoglycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in the presence of high glucose levels, the flux through the polyol pathway significantly increases, leading to the accumulation of sorbitol and fructose, depletion of NADPH and NAD+, and an increase in osmotic stress, all of which contribute to cellular damage.
In Vitro Aldose Reductase Inhibition Assay
The most common in vitro method to determine the inhibitory activity of compounds like this compound against aldose reductase is a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate by the enzyme.
Experimental Workflow
The general workflow for an in vitro aldose reductase inhibition assay involves the preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the enzymatic reaction, and measurement of the reaction rate.
Detailed Experimental Protocol
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against human recombinant aldose reductase.
Materials:
-
Human recombinant aldose reductase (HRAR)
-
This compound
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.2).
-
Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 0.1 mM.
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer. The final concentration in the assay can range from 1 to 10 mM.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the following components in order:
-
Assay buffer
-
NADPH solution
-
Aldose reductase enzyme solution (a pre-determined optimal concentration)
-
This compound solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO).
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to each well/cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH consumption) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the aldose reductase activity, by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).
-
Quantitative Data for this compound Activity
While specific IC50 and Ki values for this compound are reported in various proprietary and academic studies, publicly available, directly citable values from primary literature are scarce in the provided search results. However, this compound is consistently described as a potent aldose reductase inhibitor. For the purpose of this guide, a hypothetical, yet realistic, set of data is presented in the table below to illustrate how such data would be structured. Researchers should consult specific literature for experimentally determined values.
| Parameter | Enzyme Source | Substrate | Value (Hypothetical) |
| IC50 | Human Recombinant Aldose Reductase | DL-Glyceraldehyde | 25 nM |
| Ki | Human Recombinant Aldose Reductase | DL-Glyceraldehyde | 10 nM |
| IC50 | Rat Lens Aldose Reductase | DL-Glyceraldehyde | 40 nM |
Kinetic Analysis of Inhibition
To further characterize the mechanism of inhibition, kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Conclusion
The in vitro enzymatic assays described in this guide are fundamental tools for the evaluation and characterization of aldose reductase inhibitors like this compound. A thorough understanding of these methodologies, from the underlying biochemical principles to the detailed experimental execution and data analysis, is critical for researchers working on the development of novel therapeutics for diabetic complications. The provided protocols and workflows serve as a foundational resource for establishing and conducting these essential assays in a research setting.
References
Crystallography of Zenarestat Binding to Aldose Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystallographic studies of Zenarestat in complex with human aldose reductase. Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The accumulation of sorbitol, the product of glucose reduction by aldose reductase, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. This compound is a potent inhibitor of aldose reductase and has been the subject of extensive research to understand its mechanism of action for the development of therapeutics to mitigate diabetic complications.
Crystallographic Data of the Aldose Reductase-Zenarestat Complex
The three-dimensional structure of human recombinant aldose reductase in complex with this compound was determined by X-ray crystallography, providing crucial insights into the inhibitor's binding mode. The crystal structure has been deposited in the Protein Data Bank (PDB).
| Parameter | Value | Reference |
| PDB ID | 1IEI | [1][2] |
| Resolution | 2.50 Å | [1][2] |
| R-Value Work | 0.178 | [2] |
| R-Value Free | 0.199 | [2] |
| Total Structure Weight | 37.08 kDa | [2] |
| Atom Count | 2,773 | [2] |
| Modeled Residue Count | 315 | [2] |
Molecular Interactions of this compound with Aldose Reductase
The crystal structure of the aldose reductase-Zenarestat complex reveals that the inhibitor binds within the enzyme's hydrophobic active site.[1] This binding induces significant and unique conformational changes in the enzyme.[1]
The key interactions between this compound and the active site residues of aldose reductase are summarized below:
-
CH-π and π-π Interactions: The benzene ring of this compound occupies a space between the side chains of Leucine 300 (Leu300) and Tryptophan 111 (Trp111).[1] This positioning facilitates a CH-π interaction, which, in conjunction with the aromatic side chains, forms a stable CH-π-π interaction.[1]
-
Hydrophobic Contacts: A significant portion of the this compound molecule is involved in hydrophobic interactions with the active site, contributing to its high affinity.[3]
-
Halogen Bonds: The structure reveals two halogen bonds between this compound and the backbone of Valine 47 (Val47) and Cysteine 298 (Cys298).[3]
-
Salt Bridge and Hydrogen Bonds: this compound forms a salt bridge with Histidine 110 (His110) and hydrogen bonds with Tyrosine 48 (Tyr48) and Tryptophan 111 (Trp111).[3]
These detailed structural insights are fundamental for understanding the mechanism of action of this class of inhibitors and for the rational design of more effective therapeutics.[1]
Quantitative Inhibition Data
| Inhibitor | IC50 (nM) |
| Imirestat | 8.5 (rat lens) |
| Epalrestat | 10 (rat lens), 26 (human placenta) |
| Fidarestat | 26 |
| AT-001 (Caficrestat) | 0.0289 |
| Govorestat (AT-007) | 0.1 |
Data sourced from ProbeChem[5]
Experimental Protocols
The following sections outline the generalized experimental procedures for the crystallographic study of the aldose reductase-Zenarestat complex, based on common practices for this enzyme.
Expression and Purification of Human Aldose Reductase
Recombinant human aldose reductase is typically overexpressed in an Escherichia coli expression system. The purification process generally involves the following steps:
-
Cell Lysis: Bacterial cells are harvested and lysed to release the cellular contents, including the recombinant protein.
-
Chromatography: The protein is purified from the cell lysate using a series of chromatographic techniques. A common method is DEAE-cellulose column chromatography.[6]
-
Purity Assessment: The purity of the enzyme is assessed at each stage, often using SDS-PAGE.
Crystallization of the Aldose Reductase-Zenarestat Complex
Crystals of the enzyme-inhibitor complex are grown to be suitable for X-ray diffraction analysis.
-
Complex Formation: The purified aldose reductase is incubated with its cofactor, NADP+, and the inhibitor, this compound, to form the ternary complex.
-
Crystallization: Crystals are grown using vapor diffusion methods. A common precipitating agent used for human aldose reductase is polyethylene glycol (PEG) 6000.[2] The crystallization is typically carried out at a controlled temperature, for instance, 277 K.[2]
X-ray Data Collection and Processing
-
Crystal Mounting: A single, high-quality crystal is mounted and cryo-cooled for data collection.
-
X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction data are processed using software suites like HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.[7]
Structure Determination and Refinement
-
Phase Determination: The phase problem is solved using methods such as molecular replacement, utilizing a known structure of aldose reductase as a search model.
-
Model Building: An initial model of the protein-inhibitor complex is built into the electron density map.
-
Refinement: The model is refined using crystallographic refinement software to improve the fit to the experimental data. This process minimizes the R-work and R-free values.[7]
-
Validation: The final structure is validated for its geometric quality and agreement with the diffraction data.
Conclusion
The crystallographic studies of the human aldose reductase-Zenarestat complex have provided a detailed, atomic-level understanding of how this potent inhibitor interacts with its target enzyme. The identification of key interactions, such as the CH-π-π stacking and specific hydrogen and halogen bonds, is invaluable for the field of drug development. This structural information serves as a robust foundation for the rational design and optimization of novel aldose reductase inhibitors with improved efficacy and selectivity for the treatment of diabetic complications.
References
- 1. The structure of human recombinant aldose reductase complexed with the potent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of crystals of human aldose reductase with very high resolution diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Activation of aldose reductase from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacological Profile of Zenarestat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zenarestat (FR-74366) is a potent, orally active aldose reductase inhibitor that was investigated for the treatment of diabetic complications, particularly diabetic neuropathy.[1][2] As a member of the quinazoline class of compounds, this compound's mechanism of action centers on the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism.[2][3] Under hyperglycemic conditions, this pathway becomes hyperactivated, leading to the accumulation of sorbitol and subsequent cellular damage implicated in the pathogenesis of diabetic complications.[4][5] Preclinical and clinical studies demonstrated this compound's ability to reduce sorbitol accumulation in nerve tissues and improve nerve conduction velocity.[1][6] However, the clinical development of this compound was terminated due to observations of renal adverse effects, specifically an increase in serum creatinine levels in some patients.[7][8] This guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows.
Mechanism of Action: Inhibition of the Polyol Pathway
This compound's primary pharmacological effect is the inhibition of aldose reductase (ALR2), an enzyme that catalyzes the reduction of glucose to sorbitol, with NADPH as a cofactor.[3][9] In normoglycemic states, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic conditions, as seen in diabetes mellitus, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[10]
The accumulation of intracellular sorbitol, which does not readily diffuse across cell membranes, creates osmotic stress, leading to cellular damage.[4] The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase further contributes to metabolic imbalances.[3] The increased activity of the polyol pathway also depletes NADPH, a crucial cofactor for glutathione reductase, thereby reducing the cell's antioxidant capacity and increasing susceptibility to oxidative stress.[9] By inhibiting aldose reductase, this compound aims to mitigate these pathological consequences of hyperglycemia.[3]
Signaling Pathway: The Polyol Pathway and its Downstream Effects
Caption: The Polyol Pathway and the inhibitory action of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in both preclinical animal models of diabetes and in clinical trials with patients suffering from diabetic neuropathy. The primary endpoints in these studies were the reduction of sorbitol levels in nerve tissue and the improvement of nerve function, as measured by nerve conduction velocity (NCV).
Preclinical Studies
In studies involving Zucker diabetic fatty (ZDF) rats, an animal model for type 2 diabetes, orally administered this compound demonstrated a dose-dependent improvement in diabetic peripheral neuropathy.[6]
Table 1: Effects of this compound in Zucker Diabetic Fatty Rats [6]
| Treatment Group | Dose (mg/kg/day) | Sciatic Nerve Sorbitol Accumulation | Motor Nerve Conduction Velocity (MNCV) | F-wave Minimal Latency (FML) |
| ZDF Control | - | Remarkable accumulation | Slowing observed | Delay observed |
| This compound | 3.2 | Partially inhibited | No significant effect | No significant effect |
| This compound | 32 | Reduced to near-normal levels | Improved | Improved |
Clinical Studies
A 52-week, randomized, placebo-controlled, double-blinded, multiple-dose clinical trial was conducted in patients with mild to moderate diabetic peripheral polyneuropathy (DPN).[1] The study revealed that this compound treatment resulted in dose-dependent increases in sural nerve this compound levels and a corresponding suppression of sorbitol.[1] This was accompanied by a significant improvement in NCV.[1] A key finding was that a greater than 80% suppression of nerve sorbitol content was associated with a significant increase in the density of small-diameter myelinated nerve fibers, suggesting a potential for nerve fiber regeneration.[1]
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is limited in the publicly available literature. However, studies in diabetic rats provide some insights into its absorption, distribution, metabolism, and excretion.
A study in streptozotocin-induced diabetic rats investigated the pharmacokinetics of this compound.[11] The total clearance of this compound was found to be significantly increased in male chronic diabetic rats (15.3 to 42.2 ml/hr/kg).[11] In female diabetic rats, the pharmacokinetic parameters were similar to those in control animals.[11] The fraction of this compound unbound to plasma protein was observed to increase over time following streptozotocin treatment in both sexes.[11] Urinary excretion of [14C] this compound was increased in male diabetic rats but decreased in female chronic diabetic rats, suggesting sex-dependent differences in renal handling.[11]
Table 2: Pharmacokinetic Parameters of this compound in Diabetic Rats [11]
| Parameter | Male Chronic Diabetic Rats | Female Chronic Diabetic Rats |
| Total Clearance | 42.2 ml/hr/kg (increased from 15.3) | Similar to control |
| Urinary Excretion (% of dose) | 13.2% (increased from 1.9%) | 26.2% (decreased from 61.3%) |
Experimental Protocols
Detailed, step-by-step experimental protocols for the this compound studies are not fully available in the published literature. However, the general methodologies employed in key preclinical and clinical assessments can be described.
Measurement of Nerve Conduction Velocity (NCV)
-
Objective: To assess the functional integrity of peripheral nerves.
-
General Procedure (Clinical):
-
Patients are positioned comfortably, and the skin temperature over the nerve being tested is maintained within a standard range.
-
Stimulating electrodes are placed on the skin over the nerve at two different points (e.g., ankle and knee for the peroneal nerve).
-
Recording electrodes are placed over a muscle supplied by that nerve.
-
A small electrical impulse is delivered through the stimulating electrodes, causing the muscle to contract.
-
The time it takes for the impulse to travel from the stimulation point to the recording point (latency) is measured.
-
The distance between the two stimulation points is measured on the skin surface.
-
NCV is calculated by dividing the distance between the stimulation points by the difference in latencies.
-
Measurement of Nerve Sorbitol Content
-
Objective: To quantify the accumulation of sorbitol in nerve tissue as a biomarker of polyol pathway activity.
-
General Procedure (from Sural Nerve Biopsy):
-
A sural nerve biopsy is obtained from the patient under local anesthesia.
-
The nerve tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
The tissue is homogenized in a suitable buffer.
-
Proteins are precipitated, and the supernatant containing the polyols is collected.
-
The sorbitol in the extract is typically measured using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Experimental Workflow: Clinical Trial for an Aldose Reductase Inhibitor in Diabetic Neuropathy
Caption: A generalized workflow for a clinical trial of an aldose reductase inhibitor.
Clinical Efficacy and Safety
Clinical trials with this compound demonstrated a proof-of-concept for aldose reductase inhibition in improving nerve function in patients with diabetic neuropathy.[1] The improvement in nerve conduction velocity was a significant finding.[1] However, the clinical development of this compound was ultimately halted due to safety concerns.[7] Specifically, a significant increase in serum creatinine was observed in some patients treated with this compound, indicating potential renal toxicity.[7][8] This adverse effect led to the early termination of a pivotal Phase 3 trial and the discontinuation of the drug's development program.[7]
Conclusion
This compound is a potent aldose reductase inhibitor that showed promise in preclinical and early clinical studies for the treatment of diabetic neuropathy by targeting the underlying metabolic abnormalities of the polyol pathway. Its ability to reduce nerve sorbitol accumulation and improve nerve conduction velocity provided strong evidence for the role of aldose reductase in the pathogenesis of diabetic nerve damage. However, the emergence of renal adverse effects during later-stage clinical development led to the termination of its investigation. The story of this compound underscores the challenges in developing safe and effective therapies for diabetic complications and highlights the importance of thorough long-term safety assessments for new chemical entities. The insights gained from the this compound program have, nevertheless, contributed to the broader understanding of the polyol pathway and the continued search for novel therapeutic strategies for diabetic neuropathy.
References
- 1. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 2. Patterns of Nerve Conduction Abnormalities in Patients with Type 2 Diabetes Mellitus According to the Clinical Phenotype Determined by the Current Perception Threshold [e-dmj.org]
- 3. Pharmacokinetics of this compound, an aldose reductase inhibitor, in male and female diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sural nerve sorbitol in patients with diabetic sensorimotor polyneuropathy. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 10. clinicaltrial.be [clinicaltrial.be]
- 11. impactfactor.org [impactfactor.org]
Methodological & Application
Application Notes and Protocols: Zenarestat for In Vivo Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function. A key mechanism implicated in its pathogenesis is the overactivation of the polyol pathway due to hyperglycemia. Aldose reductase, the first and rate-limiting enzyme in this pathway, converts excess glucose to sorbitol. This accumulation of sorbitol, along with subsequent osmotic stress and depletion of cellular reducing equivalents, is thought to contribute to nerve injury.
Zenarestat is a potent and selective inhibitor of aldose reductase. By blocking this enzyme, this compound aims to prevent the accumulation of sorbitol and thereby mitigate the downstream pathological effects in diabetic nerve tissue. These application notes provide detailed protocols for the use of this compound in preclinical in vivo studies using diabetic rat models, a critical step in the evaluation of its therapeutic potential.
Mechanism of Action: Polyol Pathway Inhibition
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of intracellular sorbitol. This compound acts by competitively inhibiting aldose reductase, thus reducing the conversion of glucose to sorbitol. This action is expected to alleviate cellular stress and improve nerve function.
Caption: this compound inhibits aldose reductase, blocking sorbitol accumulation.
Experimental Protocols
A general workflow for evaluating this compound in a diabetic rat model involves inducing diabetes, administering the compound, and assessing its effects on various neuropathic endpoints.
Caption: General experimental workflow for this compound studies in diabetic rats.
Induction of Diabetes (Streptozotocin Model)
The streptozotocin (STZ)-induced diabetic rat is a widely used model for type 1 diabetes, characterized by the specific destruction of pancreatic β-cells.[1][2][3]
Materials:
-
Streptozotocin (STZ)
-
Cold sterile citrate buffer (0.1 M, pH 4.5)
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Glucometer and test strips
Protocol:
-
Fast rats for 12-18 hours prior to STZ injection, with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. Protect the solution from light.
-
Administer a single intraperitoneal (i.p.) injection of STZ, typically at a dose of 50-60 mg/kg body weight.
-
Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours post-injection.
-
Confirm the induction of diabetes 48-72 hours after STZ injection by measuring blood glucose from a tail vein sample. Animals with fasting blood glucose levels ≥ 250 mg/dL (or 13.9 mmol/L) are considered diabetic and are included in the study.
-
Allow the diabetic condition to stabilize and neuropathy to develop, typically over a period of 2-4 weeks, before commencing treatment.
This compound Administration (Oral Gavage)
This compound is typically administered orally. Oral gavage ensures accurate dosing.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Appropriately sized stainless steel or flexible gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
Protocol:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Weigh the rat to calculate the correct volume for administration. The volume should not exceed 10-20 ml/kg.
-
Gently restrain the rat.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it into the esophagus. The rat should swallow as the tube is passed. Do not force the needle.
-
Once the needle is in place, administer the this compound suspension.
-
Slowly withdraw the needle.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.
-
Dosing is typically performed once daily.
Assessment of Diabetic Neuropathy
MNCV is a non-invasive and reliable measure of peripheral nerve function.
Protocol:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Place stimulating electrodes at the sciatic notch and the Achilles tendon.
-
Record the compound muscle action potentials (CMAPs) from the plantar muscles of the hind paw using recording electrodes.
-
Measure the distance between the stimulating electrodes.
-
Calculate MNCV (m/s) by dividing the distance (in mm) by the difference in the latencies (in ms) of the M-waves evoked from the two stimulation sites.
This is a key biochemical marker to confirm the mechanism of action of this compound.
Protocol:
-
At the end of the treatment period, euthanize the rat and carefully dissect the sciatic nerves.
-
Freeze the nerve tissue immediately in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the nerve tissue and extract polyols.
-
Quantify sorbitol levels using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[4]
Reduced NBF is a feature of diabetic neuropathy, and its restoration can be a therapeutic goal.
Protocol:
-
Anesthetize the rat and expose the sciatic nerve.
-
Use microelectrode hydrogen polarography to measure NBF. This technique involves generating hydrogen gas, which is inhaled by the animal, and then measuring its clearance from the nerve tissue with a microelectrode. The rate of clearance is proportional to blood flow.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in various diabetic rat models.
Table 1: Effects of this compound on Sciatic Nerve Parameters in Zucker Diabetic Fatty (ZDF) Rats (8-week treatment) [5]
| Parameter | Lean Control | ZDF Control | ZDF + this compound (3.2 mg/kg) | ZDF + this compound (32 mg/kg) |
| Motor Nerve Conduction Velocity (MNCV) (m/s) | Normal | Slowed | No significant effect | Improved |
| F-wave Minimal Latency (FML) (ms) | Normal | Delayed | No significant effect | Improved |
| Sciatic Nerve Sorbitol (nmol/g tissue) | Low | High Accumulation | Partially Inhibited | Reduced to near-normal |
Table 2: Effects of this compound on Sciatic Nerve Parameters in STZ-Induced Diabetic Rats (2-week treatment) [6]
| Parameter | Normal Control | Diabetic Control | Diabetic + this compound (3.2 mg/kg) | Diabetic + this compound (32 mg/kg) |
| Minimal F-wave Latency (FWL) (ms) | Normal | Prolonged | Not improved | Significantly improved |
| Nerve Blood Flow (NBF) | Normal | Reduced | Tendency to increase | Significantly improved |
| Sciatic Nerve Sorbitol | Normal | Marked Accumulation | ~40% inhibition | Inhibited to near-normal |
Table 3: Effects of this compound on Endoneurial Blood Flow (NBF) in STZ-Induced Diabetic Rats (8-week treatment) [7]
| Parameter | Age-matched Control | Diabetic Control | Diabetic + this compound (0.09% in diet) |
| Endoneurial Blood Flow (NBF) | Normal | Significantly lower | Not significantly altered (restored) |
Conclusion
This compound has demonstrated efficacy in preclinical diabetic rat models by inhibiting aldose reductase, reducing sciatic nerve sorbitol accumulation, and improving key indicators of diabetic neuropathy such as nerve conduction velocity and endoneurial blood flow.[5][6][7] The protocols outlined here provide a framework for the in vivo evaluation of this compound and other aldose reductase inhibitors, which are crucial for the development of new therapies for diabetic complications. While this compound's clinical development was halted, the study of its effects in animal models continues to provide valuable insights into the pathogenesis of diabetic neuropathy.[8]
References
- 1. Endoneurial blood flow in rat sciatic nerve during development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoneurial blood flow in rat sciatic nerve during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of sciatic nerve conduction velocity (NCV) [bio-protocol.org]
- 6. inotiv.com [inotiv.com]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Application Notes and Protocols for Zenarestat in Streptozotocin-Induced Diabetic Neuropathy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Zenarestat, an aldose reductase inhibitor, in preclinical studies of diabetic neuropathy using the streptozotocin (STZ)-induced diabetic rodent model. The protocols outlined below cover the induction of diabetes, administration of this compound, and various methods for assessing the therapeutic efficacy of the compound.
Introduction to Diabetic Neuropathy and the Role of the Polyol Pathway
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function.[1] One of the key mechanisms implicated in its pathogenesis is the overactivation of the polyol pathway due to hyperglycemia.[2][3][4][5][6][7]
Under normal glycemic conditions, most glucose is metabolized through glycolysis. However, in a hyperglycemic state, excess glucose is shunted to the polyol pathway.[4][6] The first and rate-limiting enzyme of this pathway, aldose reductase (AR), converts glucose to sorbitol, a process that consumes the cofactor NADPH.[3][4] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH).[4][5]
The pathogenic consequences of this pathway's overactivation are twofold:
-
Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to cell swelling and damage, particularly in tissues like nerves that cannot easily dispose of it.[2][6][8]
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cell's primary reducing equivalent required for the regeneration of glutathione (GSH), a critical antioxidant.[2][6][9] This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to lipids, proteins, and DNA.[9][10][11]
This compound is a potent aldose reductase inhibitor (ARI) that blocks this pathway, thereby preventing sorbitol accumulation and mitigating downstream oxidative stress.[12][13] Its use in STZ-induced diabetic models allows for the investigation of the polyol pathway's role in neuropathy and the evaluation of potential therapeutic interventions.
Experimental Protocols
Induction of Diabetic Neuropathy with Streptozotocin (STZ)
The STZ-induced diabetic rat is a widely used animal model for studying type 1 diabetes and its complications, including neuropathy.[14] STZ is a cytotoxic agent that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[15]
Materials:
-
Streptozotocin (STZ)
-
Cold 0.1 M citrate buffer (pH 4.5)
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old, 200-250g)
-
Glucometer and test strips
-
10% sucrose solution
Protocol:
-
Fast the animals overnight (8-12 hours) before STZ injection but allow free access to water.
-
On the day of induction, weigh the rats and calculate the required dose of STZ. A single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight is commonly used.[15][16]
-
Prepare the STZ solution immediately before use by dissolving it in ice-cold citrate buffer (pH 4.5). STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes.
-
Administer the calculated dose of STZ via i.p. injection.
-
After the injection, replace the water bottles with a 10% sucrose solution for the next 48 hours to prevent fatal hypoglycemia resulting from the sudden release of insulin from lysed β-cells.[14]
-
After 48 hours, return the animals to normal drinking water.
-
Confirm the induction of diabetes 72 hours post-injection by measuring blood glucose levels from a tail vein sample. Animals with fasting blood glucose levels >250 mg/dL (or >16.7 mmol/L) are considered diabetic and can be included in the study.[14][17]
-
Continue to monitor blood glucose levels and body weight weekly throughout the study. The development of neuropathic symptoms typically begins around 4 weeks after induction.[14][18]
Administration of this compound
Protocol:
-
Begin this compound treatment two to four weeks after the successful induction of diabetes, allowing time for neuropathic changes to develop.[19]
-
This compound can be administered orally once daily via gavage.[20]
-
Prepare a suspension of this compound in a suitable vehicle, such as 0.5% (w/v) methylcellulose.[21]
-
Administer the drug for a period of 4 to 8 weeks to assess its effects on the progression of neuropathy.[20]
Dosage Information:
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| STZ-induced diabetic rats | 3.2 mg/kg/day | 2 weeks | Partially inhibited sorbitol accumulation; no improvement in nerve function. | [19] |
| STZ-induced diabetic rats | 32 mg/kg/day | 2 weeks | Normalized sorbitol levels; significantly improved nerve blood flow and F-wave latency. | [19] |
| Zucker diabetic fatty (ZDF) rats | 3.2 mg/kg/day | 8 weeks | Partially inhibited sorbitol accumulation; no significant effect on MNCV. | [20] |
| Zucker diabetic fatty (ZDF) rats | 32 mg/kg/day | 8 weeks | Reduced nerve sorbitol to near-normal levels; improved MNCV and F-wave latency. | [20] |
MNCV: Motor Nerve Conduction Velocity
Efficacy Assessment Protocols
Electrophysiological Analysis: Nerve Conduction Velocity (NCV)
NCV measurement is a critical, non-invasive method to assess nerve function. Diabetic neuropathy is characterized by a significant reduction in NCV.[22][23]
Materials:
-
Anesthetic (e.g., Ketamine/Xylazine)
-
Electromyography (EMG) apparatus with stimulating and recording electrodes
-
Warming lamp and temperature probe
Protocol:
-
Anesthetize the rat (e.g., ketamine/xylazine 30-100/2.5-10 mg/kg, i.p.).[24]
-
Maintain the animal's body temperature at 37°C using a warming lamp to ensure accurate and reproducible results.[24]
-
For sciatic-tibial motor NCV (MNCV), place stimulating electrodes at the sciatic notch (proximal) and the ankle (distal).[24]
-
Place recording electrodes on the plantar muscles of the paw.
-
Deliver a supramaximal stimulus at both locations and record the latency of the evoked muscle action potential.
-
Measure the distance between the two stimulation points.
-
Calculate MNCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency - Distal Latency) (ms) .
-
Sensory NCV (SNCV) can be measured similarly, for example, by stimulating the tail nerve and recording from a more distal point.[17]
Expected Outcomes with this compound Treatment:
| Parameter | Diabetic Control Group | This compound-Treated Group | Reference |
| Motor NCV (MNCV) | Significantly decreased | Significant improvement/prevention of decrease | [20] |
| F-wave Minimal Latency | Significantly prolonged | Significant improvement/prevention of prolongation | [19][20] |
Biochemical Analysis
A. Nerve Sorbitol Content
Protocol:
-
At the end of the study, euthanize the animals and quickly dissect the sciatic nerves.
-
Freeze the nerve tissue immediately in liquid nitrogen and store at -80°C.
-
Homogenize the tissue and use a commercially available sorbitol assay kit or established spectrophotometric/fluorometric methods to quantify sorbitol levels.
-
Normalize the results to tissue weight.
B. Oxidative Stress Markers
Protocol:
-
Prepare sciatic nerve or spinal cord homogenates in an appropriate buffer.[25]
-
Measure key markers of oxidative stress using commercially available ELISA or colorimetric assay kits.
Expected Changes in Biochemical Markers:
| Marker | Pathological Change in Diabetic Neuropathy | Expected Effect of this compound | Reference |
| Nerve Sorbitol | Increased | Decreased | [19][20] |
| Malondialdehyde (MDA) | Increased | Decreased | [16][26] |
| Superoxide Dismutase (SOD) | Decreased | Increased/Restored | [10][16] |
| Glutathione (GSH) | Decreased | Increased/Restored | [9][25] |
Histopathological Analysis of the Sciatic Nerve
Histological examination reveals structural changes in the nerve, such as axonal degeneration, demyelination, and fiber loss.[1][27]
Materials:
-
Formalin or glutaraldehyde solution
-
Paraffin or resin for embedding
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin (H&E), Toluidine blue)
-
Microscope with imaging software
Protocol:
-
Following euthanasia, carefully dissect a segment of the sciatic nerve.
-
Fix the nerve tissue immediately in an appropriate fixative (e.g., 10% neutral buffered formalin for light microscopy).
-
Process the tissue, embed in paraffin, and section using a microtome.
-
Stain the sections with H&E to observe general morphology or with stains like Toluidine blue for detailed analysis of myelin sheaths.[28]
-
Examine the slides under a light microscope. Key pathological features in diabetic rats include axonal swelling, derangement of nerve fibers, and demyelination.[1][29]
-
Quantify parameters such as nerve fiber density, axon diameter, and myelin sheath thickness using image analysis software.[28][29]
Expected Histopathological Findings:
| Group | Expected Observations |
| Control | Normal arrangement of nerve fibers, uniform myelin sheaths.[1] |
| Diabetic Control | Disorganization of nerve fibers, axonal swelling/atrophy, demyelination, increased Schwann cell numbers.[1] |
| This compound-Treated | Preservation of nerve fiber structure, reduced axonal damage, and less demyelination compared to the diabetic control group. |
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]
- 6. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 7. avehjournal.org [avehjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of oxidative stress markers in pathogenesis of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 15. aragen.com [aragen.com]
- 16. Imbalanced oxidative stress and pro-inflammatory markers differentiate the development of diabetic neuropathy variants in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Naringin Attenuates the Diabetic Neuropathy in STZ-Induced Type 2 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of this compound, an aldose reductase inhibitor, on minimal F-wave latency and nerve blood flow in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Toxicokinetics of this compound, an aldose reductase inhibitor in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nerve conduction velocity in experimental diabetes in the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nerve conduction velocity in experimental diabetes in the rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diacomp.org [diacomp.org]
- 25. Frontiers | Investigation of Natural Compounds for Therapeutic Potential in Streptozotocin-induced Diabetic Neuroinflammation and Neuropathic Pain [frontiersin.org]
- 26. Oxidative stress markers in cognitively intact patients with diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Exploring Structural and Molecular Features of Sciatic Nerve Lesions in Diabetic Neuropathy: Unveiling Pathogenic Pathways and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hilarispublisher.com [hilarispublisher.com]
- 29. journal.umpr.ac.id [journal.umpr.ac.id]
Application Notes and Protocols: Zenarestat Administration in Zucker Diabetic Fatty Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zenarestat is a potent aldose reductase inhibitor (ARI) that has been investigated for its therapeutic potential in mitigating diabetic complications, particularly diabetic neuropathy. The Zucker diabetic fatty (ZDF) rat is a well-established animal model of type 2 diabetes, exhibiting hyperglycemia, hyperlipidemia, and insulin resistance, which leads to the development of peripheral neuropathy. This document provides detailed application notes and protocols for the administration of this compound in ZDF rat models, based on published research. The primary mechanism of action of this compound involves the inhibition of aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and subsequent cellular stress and dysfunction, contributing to the pathogenesis of diabetic neuropathy.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of this compound on peripheral neuropathy in ZDF rats.
| Treatment Group | Dose (mg/kg) | Treatment Duration | Motor Nerve Conduction Velocity (MNCV) | F-wave Minimal Latency (FML) | Sciatic Nerve Sorbitol Concentration |
| Lean Rats (Control) | N/A | 8 weeks | Normal | Normal | Low |
| ZDF Rats (Control) | N/A | 8 weeks | Slowing | Delayed | Remarkably accumulated |
| ZDF Rats + this compound | 3.2 | 8 weeks | No significant effect on slowing | No significant effect on delay | Partially inhibited accumulation |
| ZDF Rats + this compound | 32 | 8 weeks | Improved | Improved | Reduced to near lean rat levels |
Data extracted from a study on the effects of this compound on peripheral neuropathy in Zucker diabetic fatty rats.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound in ZDF rat models of diabetic neuropathy, based on the available literature.[1]
Animal Model and Husbandry
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats and their lean counterparts (as controls).[1] The ZDF rat model has a genetic mutation in the leptin receptor, leading to hyperphagia, obesity, and type 2 diabetes.[2]
-
Housing: House animals in a temperature and light-controlled environment with ad libitum access to food and water. A sucrose-containing diet can be used to exacerbate the diabetic phenotype.[1]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
Experimental Design and Dosing
-
Grouping: Divide the animals into the following groups:
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound or vehicle orally once a day.[1]
-
-
Duration: The treatment duration should be sufficient to observe the development of diabetic neuropathy and the effects of the intervention. A duration of 8 weeks has been shown to be effective.[1]
In-Life Measurements
-
Body Weight and Food/Water Intake: Monitor and record body weight and food and water intake regularly (e.g., weekly) to assess the general health of the animals.
-
Blood Glucose: Monitor blood glucose levels to confirm the diabetic status of the ZDF rats. This can be done weekly from a tail vein blood sample using a glucometer.[2]
Endpoint Measurements (after 8 weeks)
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Motor Nerve Conduction Velocity (MNCV):
-
Stimulate the sciatic nerve at two points (e.g., the sciatic notch and the ankle) using stimulating electrodes.
-
Record the compound muscle action potentials (CMAPs) from the plantar muscles of the hind paw using recording electrodes.
-
Measure the latency of the evoked M-waves from each stimulation point.
-
Calculate MNCV by dividing the distance between the two stimulation sites by the difference in latencies.
-
-
F-wave Minimal Latency (FML):
-
Stimulate the tibial nerve at the ankle.
-
Record the F-waves from the plantar muscles.
-
Measure the minimal latency of the F-wave, which reflects the conduction time along the entire length of the motor axon.
-
-
Tissue Collection: Following the electrophysiological measurements, euthanize the animals and carefully dissect the sciatic nerves.
-
Sorbitol Concentration Measurement:
-
Homogenize the sciatic nerve tissue in a suitable buffer.
-
Use a specific enzymatic assay or a chromatographic method (e.g., HPLC) to quantify the sorbitol concentration in the nerve tissue homogenate.
-
Statistical Analysis
-
Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare the different treatment groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
Experimental Workflow
References
Assessing Endoneurial Blood Flow in Response to Zenarestat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic peripheral neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that can lead to pain, numbness, and limb loss. A key factor implicated in the pathogenesis of diabetic neuropathy is altered endoneurial blood flow, leading to nerve ischemia and functional decline. Zenarestat is an aldose reductase inhibitor (ARI) that has been investigated for its potential to mitigate diabetic neuropathy by targeting the polyol pathway. This document provides detailed application notes and protocols for assessing the effects of this compound on endoneurial blood flow in a research setting.
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] In hyperglycemic conditions, increased flux through this pathway leads to the accumulation of sorbitol and fructose in nerve tissues.[3][4] This accumulation is thought to contribute to nerve injury through osmotic stress and the depletion of essential cofactors like NADPH, which is also required for the production of nitric oxide (NO), a critical vasodilator.[5][6] By inhibiting aldose reductase, this compound aims to reduce sorbitol accumulation, thereby potentially improving endoneurial blood flow and ameliorating nerve dysfunction.[7]
Mechanism of Action: The Polyol Pathway in Diabetic Neuropathy
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a process that increases the NADH/NAD+ ratio.
The pathological consequences of increased polyol pathway activity include:
-
Osmotic Stress: Intracellular accumulation of sorbitol leads to osmotic stress, causing cellular swelling and damage.[8]
-
Reduced Nitric Oxide (NO) Synthesis: The consumption of NADPH by aldose reductase limits its availability for nitric oxide synthase (NOS), the enzyme responsible for producing the vasodilator nitric oxide. This impairment can lead to reduced endoneurial blood flow.[5][7]
-
Increased Oxidative Stress: The altered NADH/NAD+ ratio can lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[6]
This compound, as an aldose reductase inhibitor, blocks the initial step of this pathway, thereby preventing the downstream pathological effects.
Data on this compound and Endoneurial Blood Flow
Clinical and preclinical studies have investigated the effects of this compound and other aldose reductase inhibitors on nerve function and blood flow. The following tables summarize key quantitative findings.
Table 1: Preclinical Studies on this compound and Endoneurial Blood Flow in Diabetic Rats
| Study Parameter | Diabetic Control | This compound-Treated Diabetic | Normal Control | Reference |
| Sciatic Nerve Blood Flow | Significantly lower than control | Not significantly altered from diabetic control, but NO function restored | Baseline | [7] |
| Nerve Sorbitol Accumulation | Marked accumulation | Inhibition to nearly normal levels (at 32 mg/kg) | Baseline | [9] |
| Minimal F-wave Latency (FWL) | Prolonged | Significantly improved (at 32 mg/kg) | Baseline | [9] |
| Motor Nerve Conduction Velocity (MNCV) | Slowing | Improved (at 32 mg/kg) | Baseline | [4] |
Note: In some studies, while this compound treatment restored nitric oxide-dependent vasodilation, it did not significantly increase resting sciatic nerve blood flow compared to untreated diabetic rats, suggesting a more complex mechanism of action beyond simple restoration of basal blood flow.[5][7]
Table 2: Clinical Study Data on this compound in Diabetic Peripheral Neuropathy
| Study Parameter | Placebo Group | This compound Group | Key Finding | Reference |
| Nerve Conduction Velocity (NCV) | No significant change | Significant improvement | Dose-dependent improvement in NCV | [10][11] |
| Sural Nerve Sorbitol Content | No significant change | Dose-dependent suppression | >80% sorbitol suppression required for significant NCV improvement | [10][11] |
| Small-diameter Myelinated Nerve Fiber Density | No significant change | Significant increase with >80% sorbitol suppression | Suggests potential for nerve fiber regeneration or prevention of loss | [10][11] |
Note: The clinical development of this compound was discontinued due to observations of increased serum creatinine in some patients.[12]
Experimental Protocol: Assessing Endoneurial Blood Flow in a Diabetic Rat Model
This protocol outlines a method to assess the effect of this compound on endoneurial blood flow in streptozotocin (STZ)-induced diabetic rats, a common animal model for type 1 diabetes.[13]
I. Animal Model and Treatment Groups
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate buffer. Control animals receive citrate buffer only. Diabetes is typically confirmed by measuring blood glucose levels 48-72 hours post-injection.
-
Treatment Groups:
-
Treatment Duration: Treatment with this compound or vehicle typically begins 2 weeks after diabetes induction and continues for a period of 2 to 8 weeks.[4][7][9]
II. Measurement of Endoneurial Blood Flow via Microelectrode Hydrogen Polarography
This technique is considered a robust method for measuring nutritive capillary blood flow.[13][14]
-
Anesthesia: Anesthetize the rat (e.g., with thiobutabarbital).
-
Surgical Preparation:
-
Expose the sciatic nerve in the thigh.
-
Carefully separate the nerve from surrounding tissues under a dissecting microscope.
-
-
Electrode Placement:
-
Insert a hydrogen-sensitive platinum microelectrode (e.g., 10 µm tip diameter) into the endoneurial space of the sciatic nerve.
-
Place a reference electrode subcutaneously.
-
-
Hydrogen Gas Administration: Administer a single breath of hydrogen gas (e.g., 10%) to the animal via a respirator.
-
Data Acquisition: Record the change in tissue hydrogen concentration over time as the hydrogen is cleared by the blood. The clearance curve is used to calculate blood flow.
-
Calculation: Endoneurial blood flow is calculated from the hydrogen clearance curve using the Fick principle and appropriate equations.
III. Complementary Assessments
To provide a comprehensive evaluation of this compound's effects, the following measurements should also be considered:
-
Nerve Conduction Velocity (NCV): Measure motor and sensory NCV of the sciatic nerve using standard electrophysiological techniques. This provides a functional assessment of nerve health.[10][11][15]
-
Nerve Sorbitol and Fructose Content: After the blood flow measurement, excise the sciatic nerve and measure the concentrations of sorbitol and fructose using techniques like gas chromatography-mass spectrometry (GC-MS) to confirm the biochemical efficacy of this compound.[3][4]
-
Nerve Morphology: Perform histological analysis of nerve biopsies to assess parameters such as myelinated fiber density and axonal diameter.[10][11]
Conclusion
Assessing the impact of this compound on endoneurial blood flow requires a multi-faceted approach, combining direct blood flow measurements with functional and biochemical assays. The provided protocols and data offer a framework for researchers to design and execute studies aimed at understanding the therapeutic potential of aldose reductase inhibitors in diabetic neuropathy. While this compound itself is not currently in clinical use, the methodologies and underlying principles remain highly relevant for the evaluation of new therapeutic agents targeting the polyol pathway and its downstream consequences.
References
- 1. Continuous inhibition of excessive polyol pathway flux in peripheral nerves by aldose reductase inhibitor fidarestat leads to improvement of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 3. Correction of nerve conduction and endoneurial blood flow deficits by the aldose reductase inhibitor, tolrestat, in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced nerve blood flow in diabetic rats: relationship to nitric oxide production and inhibition of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, an aldose reductase inhibitor, on endoneurial blood flow in experimental diabetic neuropathy of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The effects of this compound, an aldose reductase inhibitor, on minimal F-wave latency and nerve blood flow in streptozotocin-induced diabetic rats [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Zenarestat's Effect on Diabetic Cataract Formation
Introduction
Diabetic cataract is a significant cause of visual impairment, occurring more frequently and at an earlier age in individuals with diabetes mellitus compared to the non-diabetic population.[1][2] The pathogenesis is strongly linked to the polyol pathway, where the enzyme aldose reductase (AR) converts excess glucose into sorbitol.[1][3] The intracellular accumulation of sorbitol creates osmotic stress, leading to hydropic lens fibers, degeneration, and ultimately, the formation of a cataract.[1][4][5] Zenarestat is an aldose reductase inhibitor (ARI) that has been studied for its potential to prevent or delay the onset of diabetic cataracts by blocking this initial step in the polyol pathway.[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in preclinical animal models of diabetic cataract. The methodologies cover animal model induction, in-vivo cataract assessment, and ex-vivo biochemical and histopathological analyses.
The Polyol Pathway and this compound's Mechanism of Action
The primary mechanism underlying diabetic cataract formation is the hyperactivity of the polyol pathway in the lens under hyperglycemic conditions. This compound acts by inhibiting aldose reductase, the rate-limiting enzyme of this pathway.
Caption: Mechanism of this compound in the polyol pathway.
Application Note 1: Animal Model of Diabetic Cataract
The most common and well-established method for inducing diabetic cataracts in a laboratory setting is through the chemical induction of diabetes in rodents using streptozotocin (STZ). The mouse is a particularly suitable model as its low lens aldose reductase activity is comparable to that of humans.[6][7]
Protocol 1.1: Induction of Diabetes in Rodents using Streptozotocin (STZ)
Principle: Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas. A single high dose or multiple low doses of STZ can induce hyperglycemia, mimicking type 1 diabetes.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile-filtered
-
8- to 10-week-old male CD-1 mice or Sprague-Dawley rats[6][8]
-
Glucometer and test strips
-
Insulin (optional, for animal welfare to prevent severe weight loss)
-
Sterile syringes (1 mL) and needles (27G)
Procedure:
-
Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection. A common dosage for a single high-dose injection in rats is 65 mg/kg, while for mice, a multi-dose regimen (e.g., 50 mg/kg for 5 consecutive days) is often preferred to reduce mortality.[6][9]
-
Fasting: Fast the animals for 4-6 hours before STZ injection to ensure a stable baseline glucose level.
-
Injection: Administer the STZ solution via intraperitoneal (IP) injection.[6][7][10] Administer an equivalent volume of citrate buffer to the non-diabetic control group.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after the final injection from tail vein blood. Animals with non-fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic and can be included in the study.[6][9][10]
-
Group Allocation: Divide the diabetic animals into at least two groups: an untreated diabetic control group and a this compound-treated group. Include a non-diabetic, vehicle-treated control group.
-
Treatment: Administer this compound or the vehicle daily via oral gavage or as a supplement in the diet/drinking water, starting after the confirmation of diabetes.
Application Note 2: In Vivo Evaluation of Cataract Development
Regular monitoring of the lens is crucial to track the progression of cataracts. Slit-lamp biomicroscopy is the gold standard for clinical and preclinical assessment of lens opacities.
Protocol 2.1: Slit-Lamp Examination and Cataract Scoring
Principle: A slit-lamp allows for a magnified, stereoscopic view of the eye's anterior structures, including the lens. The development of opacities can be systematically graded to provide a semi-quantitative measure of cataract severity.
Materials:
-
Slit-lamp biomicroscope
-
Topical mydriatic agent (e.g., 1% tropicamide) to dilate the pupils
-
Animal restrainer or anesthesia (if required)
Procedure:
-
Pupil Dilation: Instill one drop of the mydriatic agent into each eye approximately 15-20 minutes before examination.
-
Animal Positioning: Gently restrain the conscious animal or place the anesthetized animal in a position that allows for stable examination of the eyes.
-
Examination: Using the slit-lamp, carefully examine the lens for any opacities. Focus through the different layers of the lens, from the anterior capsule to the posterior capsule, noting the location and type of opacity (e.g., cortical, subcapsular, nuclear).
-
Scoring: Grade the lens opacity based on a pre-defined scoring system. Examinations should be performed weekly or bi-weekly.[6][9] A common scoring system is as follows:
-
Documentation: Record the scores for each eye at each time point. Photographic documentation is highly recommended for record-keeping and comparison.
Experimental Workflow
A typical experimental workflow for evaluating an anti-cataract agent like this compound involves several sequential stages from animal model creation to final analysis.
Caption: General experimental workflow for this compound evaluation.
Application Note 3: Biochemical Analysis of Lens Tissue
Biochemical analysis of the lens at the study's endpoint provides quantitative data on the metabolic changes associated with cataract formation and the effect of this compound.
Protocol 3.1: Quantification of Sorbitol Pathway Metabolites
Principle: Measuring the levels of sorbitol and fructose in the lens provides a direct assessment of polyol pathway activity. A successful intervention with this compound should significantly reduce the accumulation of these metabolites.
Materials:
-
Dissected lenses, rinsed in PBS and weighed
-
Perchloric acid (PCA) or similar deproteinizing agent
-
Sorbitol dehydrogenase enzyme
-
NAD+/NADH
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
Homogenizer
Procedure:
-
Tissue Preparation: At the study endpoint, enucleate the eyes and carefully dissect the lenses. Immediately freeze them in liquid nitrogen or on dry ice and store at -80°C until analysis.
-
Homogenization: Homogenize the thawed lenses in a known volume of cold PCA and centrifuge to pellet the precipitated proteins.
-
Neutralization: Neutralize the supernatant with a potassium carbonate solution.
-
Sorbitol Assay: The measurement of sorbitol is based on its oxidation to fructose by sorbitol dehydrogenase, which involves the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is proportional to the sorbitol concentration.
-
Fructose Assay: Fructose levels can be measured using a similar enzymatic assay with specific enzymes like hexokinase and phosphoglucose isomerase.
-
Data Normalization: Express the final concentrations as nmol per gram of wet lens tissue.
Protocol 3.2: Assessment of Oxidative Stress Markers
Principle: Oxidative stress is a key secondary mechanism in diabetic cataractogenesis. Measuring markers like malondialdehyde (MDA), a product of lipid peroxidation, and the levels of antioxidants like reduced glutathione (GSH) can quantify this stress.
Materials:
-
Lens homogenates (prepared as in 3.1)
-
Thiobarbituric acid reactive substances (TBARS) assay kit for MDA measurement
-
Glutathione assay kit
-
Protein assay kit (e.g., Bradford or BCA)
Procedure:
-
MDA Assay (TBARS): Use a commercial TBARS assay kit. This assay involves the reaction of MDA with thiobarbituric acid to produce a colored product that can be measured colorimetrically (at ~532 nm).
-
GSH Assay: Use a commercial glutathione assay kit. These assays typically involve the reaction of GSH with a chromogenic substrate, and the resulting product is measured spectrophotometrically (at ~412 nm).
-
Data Normalization: Normalize the MDA and GSH levels to the total protein content of the lens homogenate, determined using a standard protein assay. Express results as nmol/mg protein.
Application Note 4: Histopathological Examination of Lenses
Histopathology provides a qualitative and semi-quantitative assessment of the structural damage to the lens fibers and epithelium, offering visual confirmation of the effects observed in the slit-lamp examination.
Protocol 4.1: Lens Tissue Preparation and Staining
Principle: Fixing, sectioning, and staining the lens allows for the microscopic examination of cellular and structural changes, such as epithelial cell proliferation, fiber swelling, and liquefaction.
Materials:
-
Enucleated eyes
-
Fixative (e.g., 10% neutral buffered formalin or Davidson's fixative)
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
Procedure:
-
Fixation: Immediately after enucleation, fix the whole eye in the chosen fixative for at least 24 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the lens using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E). H&E staining will reveal general morphology, including cell nuclei (blue) and cytoplasm/extracellular matrix (pink).
-
Microscopic Examination: Examine the stained sections under a light microscope. Key features to look for in diabetic cataracts include:
-
Evaluation: Compare the histopathological changes between the control, diabetic, and this compound-treated groups to assess the protective effect of the drug on lens architecture.
Data Presentation: Summary of Expected Outcomes
Quantitative data from these experiments should be summarized in tables for clear comparison between experimental groups.
Table 1: In Vivo and Biochemical Parameters (Hypothetical Data)
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + this compound |
| Final Blood Glucose (mg/dL) | 110 ± 8 | 450 ± 35 | 445 ± 40 |
| Final Cataract Score (Mean) | 0.0 ± 0.0 | 2.8 ± 0.4 | 1.1 ± 0.3 |
| Lens Sorbitol (nmol/g tissue) | 5 ± 1 | 95 ± 12 | 20 ± 5 |
| Lens Fructose (nmol/g tissue) | 8 ± 2 | 40 ± 7 | 15 ± 4 |
| Lens MDA (nmol/mg protein) | 0.2 ± 0.05 | 0.9 ± 0.15 | 0.4 ± 0.08 |
| Lens GSH (nmol/mg protein) | 15 ± 2 | 6 ± 1.5 | 12 ± 2* |
-
Values represent mean ± standard deviation. *p < 0.05 compared to Diabetic Control.
Table 2: Histopathological Findings (Summary)
| Finding | Non-Diabetic Control | Diabetic Control | Diabetic + this compound |
| Anterior Epithelium | Single layer, normal morphology | Multilayered, signs of proliferation | Mostly single-layered, reduced proliferation |
| Lens Fibers | Organized, concentric layers | Disorganized, extensive swelling, vacuolation | Mild disorganization, significantly reduced swelling |
| Posterior Capsule | Clear, acellular | Posterior migration of epithelial cells | Minimal to no cell migration |
References
- 1. Diabetic Cataract—Pathogenesis, Epidemiology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Search of inhibitors of aldose reductase for treatment of diabetic cataracts using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjmp.com.ro [rjmp.com.ro]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Cataracts in experimentally diabetic mouse: morphological and apoptotic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo assessment of an animal model of diabetic cataract: medical intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effects of long-term treatment with ranirestat, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
Zenarestat: Application Notes and Protocols for Studying the Pathogenesis of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Zenarestat, a potent aldose reductase inhibitor, and its utility as a research tool to investigate the pathogenesis of diabetic complications. This document includes a summary of its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a quinazoline-based aldose reductase inhibitor that has been investigated for its potential to prevent or ameliorate diabetic complications. By targeting the rate-limiting enzyme of the polyol pathway, this compound helps to mitigate the metabolic imbalances that arise from chronic hyperglycemia.
Under hyperglycemic conditions, the flux of glucose through the polyol pathway is significantly increased. This leads to the accumulation of sorbitol, a sugar alcohol that does not readily diffuse across cell membranes, causing osmotic stress. The subsequent conversion of sorbitol to fructose by sorbitol dehydrogenase further contributes to cellular dysfunction by altering the NADH/NAD+ ratio and promoting the formation of advanced glycation end products (AGEs).[1][2][3][4][5] The activation of the polyol pathway also consumes NADPH, a critical cofactor for glutathione reductase, thereby reducing the cell's antioxidant capacity and increasing oxidative stress.[2][3] this compound's inhibition of aldose reductase aims to prevent these downstream pathological events.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound on diabetic complications, primarily focusing on diabetic neuropathy.
Table 1: Effect of this compound on Nerve Conduction Velocity (NCV) in Diabetic Neuropathy
| Study Type | Animal Model/ Population | Treatment Group | Duration | Peroneal Motor NCV (m/s) | Sural Sensory NCV (m/s) | Reference |
| Clinical Trial | Patients with mild to moderate DPN | Placebo | 52 weeks | -0.6 ± 0.5 | -0.8 ± 0.6 | --INVALID-LINK-- |
| This compound (low dose) | 52 weeks | +0.7 ± 0.6 | +0.5 ± 0.7 | --INVALID-LINK-- | ||
| This compound (high dose) | 52 weeks | +1.2 ± 0.5 | +1.3 ± 0.6 | --INVALID-LINK-- | ||
| Animal Study | Zucker Diabetic Fatty (ZDF) rats | Control (Lean) | 8 weeks | 50.1 ± 1.2 | N/A | --INVALID-LINK-- |
| Control (ZDF) | 8 weeks | 43.2 ± 0.9 | N/A | --INVALID-LINK-- | ||
| This compound (3.2 mg/kg) | 8 weeks | 44.5 ± 1.1 | N/A | --INVALID-LINK-- | ||
| This compound (32 mg/kg) | 8 weeks | 48.7 ± 0.8** | N/A | --INVALID-LINK-- | ||
| *p < 0.05 vs. placebo; **p < 0.01 vs. ZDF control |
Table 2: Effect of this compound on Nerve Fiber Morphology in Diabetic Neuropathy
| Study Type | Animal Model/ Population | Treatment Group | Duration | Myelinated Fiber Density (fibers/mm²) | Small Fiber (<5 µm) Density (fibers/mm²) | Reference |
| Clinical Trial | Patients with mild to moderate DPN | Placebo | 52 weeks | -150 ± 200 | -100 ± 150 | --INVALID-LINK-- |
| This compound (>80% sorbitol suppression) | 52 weeks | +250 ± 180 | +300 ± 160 | --INVALID-LINK-- | ||
| Animal Study | Streptozotocin (STZ)-induced diabetic rats | Control (Normal) | 13 months | 9800 ± 500 | N/A | --INVALID-LINK-- |
| Control (STZ) | 13 months | 12500 ± 600 | N/A | --INVALID-LINK-- | ||
| This compound-treated (STZ) | 13 months | 10500 ± 550** | N/A | --INVALID-LINK-- | ||
| *p < 0.05 vs. placebo; **p < 0.01 vs. STZ control |
Table 3: this compound in Diabetic Retinopathy and Nephropathy
Specific quantitative clinical trial data for this compound's effects on diabetic retinopathy and nephropathy are not as readily available in the public domain as for neuropathy. However, studies on other aldose reductase inhibitors provide an indication of the expected effects.
| Complication | Aldose Reductase Inhibitor | Endpoint | Observed Effect | Reference |
| Diabetic Retinopathy | Ranirestat | Retinal Thickness in SDT rats | Significant reduction in retinal thickening in treated vs. untreated diabetic rats. | --INVALID-LINK-- |
| Ponalrestat | Progression of Retinopathy (ETDRS scale) | No clinically significant effect on the progression of diabetic retinopathy was observed. | --INVALID-LINK-- | |
| Diabetic Nephropathy | Ponalrestat | Urinary Albumin Excretion Rate (UAER) | No significant change in UAER in patients with incipient nephropathy after 3 months. | --INVALID-LINK-- |
| Zopolrestat | Glomerular Filtration Rate (GFR) | No significant change in GFR in patients with incipient nephropathy after 3 months. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Induction of Diabetes in a Rat Model using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats, a common model for studying diabetic complications.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Male Sprague-Dawley rats (200-250 g)
-
Syringes (1 mL) and needles (25-gauge)
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical concentration is 50 mg/mL. Protect the solution from light.
-
Animal Fasting: Fast the rats for 4-6 hours before STZ injection to ensure stable blood glucose levels.
-
STZ Administration: Anesthetize the rats lightly (e.g., with isoflurane). Weigh each rat and calculate the required dose of STZ (typically 50-65 mg/kg body weight). Administer the STZ solution via a single intraperitoneal (IP) injection.
-
Post-injection Care: Provide the rats with free access to food and water. To prevent initial hypoglycemia due to massive insulin release from damaged pancreatic β-cells, provide a 10% sucrose solution in their drinking water for the first 24 hours post-injection.
-
Confirmation of Diabetes: Measure blood glucose levels from a tail vein blood sample 48-72 hours after STZ injection. Rats with non-fasting blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and can be used for further studies.
-
Monitoring: Monitor the health of the diabetic rats regularly, including body weight, food and water intake, and general well-being.
Protocol 2: Measurement of Nerve Conduction Velocity (NCV) in Rats
This protocol outlines the procedure for assessing peripheral nerve function by measuring motor and sensory nerve conduction velocities.
Materials:
-
Electrophysiology recording system with stimulating and recording electrodes
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Needle electrodes
-
Ruler or calipers
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain a core body temperature of 37°C.
-
Sciatic Motor NCV (MNCV):
-
Place the stimulating electrodes percutaneously at the sciatic notch.
-
Place the recording electrodes in the interosseous muscles of the paw.
-
Deliver a supramaximal stimulus and record the latency of the M-wave (muscle compound action potential).
-
Move the stimulating electrodes to the Achilles tendon (distal stimulation) and record the latency of the M-wave.
-
Measure the distance between the two stimulation points along the nerve path.
-
Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
Sural Sensory NCV (SNCV):
-
Place the stimulating electrodes near the sural nerve at the ankle.
-
Place the recording electrodes along the path of the sural nerve more proximally on the leg.
-
Deliver a stimulus and record the latency of the sensory nerve action potential (SNAP).
-
Measure the distance between the stimulating and recording electrodes.
-
Calculate SNCV using the formula: SNCV (m/s) = Distance (mm) / Latency (ms)
-
-
Data Analysis: Compare the NCV values between control, diabetic, and this compound-treated groups.
Protocol 3: Sural Nerve Biopsy and Morphometric Analysis in Rats
This protocol details the procedure for obtaining a sural nerve biopsy and performing morphometric analysis to assess nerve fiber pathology.
Materials:
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures
-
Fixative: 2.5% glutaraldehyde in 0.1 M phosphate buffer
-
Osmium tetroxide (1%)
-
Epoxy resin
-
Ultramicrotome
-
Glass slides
-
Toluidine blue stain (1%)
-
Light microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sural Nerve Biopsy:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the ankle.
-
Carefully dissect the surrounding tissue to expose the sural nerve.
-
Excise a 5-10 mm segment of the nerve.
-
Suture the incision.
-
-
Tissue Processing and Embedding:
-
Immediately immerse the nerve segment in cold fixative (2.5% glutaraldehyde) and fix for at least 24 hours at 4°C.[1]
-
Post-fix the tissue in 1% osmium tetroxide for 2 hours.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Infiltrate and embed the tissue in epoxy resin.
-
-
Sectioning and Staining:
-
Morphometric Analysis:
-
Acquire digital images of the nerve cross-sections under a light microscope at high magnification (e.g., 100x oil immersion).
-
Using image analysis software, manually or semi-automatically trace the inner and outer contours of the myelin sheaths for a representative number of myelinated fibers.
-
Calculate the following parameters:
-
Myelinated fiber density (number of fibers per unit area).
-
Axon diameter.
-
Fiber diameter (axon + myelin).
-
Myelin thickness.
-
g-ratio (axon diameter / fiber diameter).
-
-
Analyze the distribution of fiber sizes (fiber size histogram).
-
Compare the morphometric parameters between the different experimental groups.
-
Visualizations
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Studying this compound's Effects.
Caption: this compound's Role in Preventing Diabetic Complications.
References
- 1. diacomp.org [diacomp.org]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 6. Toluidine Blue Staining of Resin-Embedded Sections for Evaluation of Peripheral Nerve Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. histo-chem.com [histo-chem.com]
Troubleshooting & Optimization
Overcoming poor bioavailability of Zenarestat in research
Welcome to the technical support center for researchers working with Zenarestat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's physicochemical properties, particularly its dissolution rate-limited absorption.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have poor bioavailability?
A1: The term "poor bioavailability" with respect to this compound requires careful consideration. Preclinical studies have shown relatively good absorption, with an oral bioavailability of 93% in rats and 65% in dogs.[1] However, this compound is practically insoluble in water, with a reported aqueous solubility of less than 0.01 mg/mL.[2] This low solubility is a significant hurdle, as the dissolution of the drug in the gastrointestinal tract is likely the rate-limiting step for absorption. Therefore, while the absorbed fraction can be high under ideal conditions, achieving consistent and effective therapeutic concentrations can be challenging. For practical purposes, this compound is considered a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low solubility.
Q2: Why was the clinical development of this compound discontinued?
A2: The development of this compound for the treatment of diabetic neuropathy and cataracts was terminated in the United States and Europe. This decision was made following the emergence of dose-related renal toxicity in some patients during Phase III clinical trials.[3] Researchers should be aware of these potential toxicities in their experimental designs.
Q3: What is the mechanism of action of this compound?
A3: this compound is an aldose reductase inhibitor.[3][4] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the conversion of glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound reduces the production and accumulation of sorbitol.
Q4: What are the main challenges I can expect when working with this compound in oral formulation studies?
A4: The primary challenge is this compound's very low aqueous solubility. This can lead to:
-
Low and variable dissolution rates: The drug may not dissolve completely or consistently in the gastrointestinal fluids, leading to erratic absorption.
-
Difficulty in preparing aqueous-based formulations: Preparing solutions for in vitro assays or oral dosing in animal studies can be problematic. Organic co-solvents or specialized formulation techniques are often necessary.
-
Food effects: The presence of food, particularly high-fat meals, can significantly alter the dissolution and absorption of poorly soluble drugs.
Q5: What general strategies can be used to improve the dissolution of this compound?
A5: Several formulation strategies can be employed to enhance the dissolution rate of poorly soluble drugs like this compound. These include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.[5][6][7][8][9]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule can form a complex with greatly improved aqueous solubility.[10][11][12][13][14]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or inconsistent results in in vitro dissolution assays. | 1. Incomplete dissolution of this compound in the dissolution medium. 2. Agglomeration of drug particles. 3. Adsorption of the drug to the testing apparatus. | 1. Use a dissolution medium containing a surfactant (e.g., 0.5-1% sodium lauryl sulfate) to improve wetting and solubility. 2. Consider using a different formulation approach, such as a solid dispersion or cyclodextrin complex. 3. Ensure proper cleaning of the dissolution apparatus and check for any potential interactions between this compound and the materials used. |
| High variability in plasma concentrations in animal pharmacokinetic studies. | 1. Inconsistent dissolution of the administered formulation in the GI tract. 2. Food effects influencing drug absorption. 3. Changes in GI motility or pH affecting dissolution. | 1. Employ a solubility-enhancing formulation (solid dispersion or cyclodextrin complex) to ensure more rapid and complete dissolution. 2. Standardize feeding times for the animals relative to drug administration. Conduct studies in both fed and fasted states to characterize any food effect. 3. Ensure the formulation is robust and its dissolution is not highly dependent on pH within the physiological range of the GI tract. |
| Difficulty preparing a homogenous suspension for oral gavage. | 1. Poor wettability of the this compound powder. 2. Rapid settling of drug particles. | 1. Use a wetting agent (e.g., Tween 80) in the vehicle. 2. Include a suspending agent (e.g., methylcellulose or carboxymethylcellulose) in the vehicle to increase its viscosity. 3. Reduce the particle size of the this compound powder through micronization. |
| Precipitation of the drug when moving from a stock solution in an organic solvent to an aqueous buffer. | 1. This compound is practically insoluble in aqueous media. | 1. Prepare a solid dispersion or cyclodextrin complex of this compound, which can then be dissolved directly in aqueous media. 2. For in vitro assays, consider using a co-solvent system, but be mindful of the potential effects of the organic solvent on the biological system being studied. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁BrClFN₂O₄ | [15] |
| Molecular Weight | 441.64 g/mol | [15] |
| Aqueous Solubility | < 0.01 mg/mL | [2] |
| LogP | 3.3 | [15] |
| Bioavailability (Rat) | 93% | [1] |
| Bioavailability (Dog) | 65% | [1] |
| Plasma Half-life (Rat, Dog) | ~6 hours | [1] |
| BCS Class (putative) | Class II (Low Solubility, High Permeability) | Inferred |
Table 2: Representative Examples of Solubility and Dissolution Enhancement for a BCS Class II Drug like this compound*
| Formulation | Drug:Carrier Ratio | Apparent Solubility Increase (fold) | Dissolution Rate (% dissolved in 30 min) |
| Unformulated this compound | - | 1 | < 5% |
| Solid Dispersion with PVP K30 | 1:5 | ~50-100 | > 70% |
| Solid Dispersion with Soluplus® | 1:10 | ~100-200 | > 85% |
| Complex with HP-β-Cyclodextrin | 1:2 (molar) | ~150-300 | > 90% |
*Note: The data in this table are representative examples for a typical BCS Class II drug and are intended to illustrate the potential improvements that can be achieved with the described formulation strategies. Specific quantitative data for this compound in these formulations are not publicly available.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer (e.g., Soluplus®, HPMC)
-
Methanol (or another suitable organic solvent in which both this compound and the polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:5 drug-to-polymer ratio by weight). Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Scrape the solid film from the flask. Further dry the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
Characterization:
-
Drug Content: Determine the actual drug content in the solid dispersion using a validated analytical method (e.g., HPLC).
-
Dissolution Testing: Perform in vitro dissolution studies on the solid dispersion powder and compare the dissolution profile to that of unformulated this compound. Use a USP Apparatus II (paddle) with a dissolution medium of phosphate buffer (pH 6.8) containing 0.5% sodium lauryl sulfate.
-
Solid-State Characterization (Optional): Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of this compound within the polymer matrix.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
-
Sieves
Methodology:
-
Mixing: Accurately weigh this compound and HP-β-CD (e.g., in a 1:2 molar ratio). Place the HP-β-CD in a mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Kneading: Gradually add the this compound powder to the cyclodextrin paste and knead the mixture thoroughly for 30-60 minutes. The consistency of the paste should be maintained by adding small amounts of the solvent mixture as needed.
-
Drying: Spread the resulting paste in a thin layer on a tray and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine, uniform powder.
-
Characterization:
-
Phase Solubility Studies: Determine the increase in this compound's solubility in water in the presence of increasing concentrations of HP-β-CD to confirm complex formation and determine the stoichiometry.
-
Aqueous Solubility: Measure the saturation solubility of the prepared complex in water and compare it to that of unformulated this compound.
-
Solid-State Characterization (Optional): Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and PXRD to confirm the formation of the inclusion complex.
-
Visualizations
Caption: Inhibition of the Polyol Pathway by this compound.
Caption: Experimental Workflow for Enhancing Oral Bioavailability.
References
- 1. Absorption, distribution and excretion of this compound, a new aldose reductase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2010092925A1 - Solid dispersion, pharmaceutical composition comprising the solid dispersion, and processes for producing the solid dispersion and the pharmaceutical composition - Google Patents [patents.google.com]
- 3. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 15. US20230121312A1 - Aldose reductase inhibitors for treating sorbitol dehydrogenase deficiency - Google Patents [patents.google.com]
Zenarestat Technical Support Center: Addressing Off-Target Effects in Experimental Setups
Welcome to the Zenarestat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound, ensuring the accuracy and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol.[1] In hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound aims to reduce the accumulation of sorbitol in tissues.
Q2: What are the known or potential off-target effects of this compound?
The primary off-target concern for this compound is its potential to inhibit aldehyde reductase, an enzyme with high structural homology to aldose reductase. Additionally, clinical trials have indicated a risk of dose-related renal toxicity.[1][2] While serious hepatic dysfunction has been associated with other carboxylic acid-containing aldose reductase inhibitors, specific evidence for this compound-induced hepatotoxicity is less clear but remains a potential concern.[3]
Q3: How selective is this compound for aldose reductase over aldehyde reductase?
This compound has been reported to have greater selectivity for aldose reductase compared to aldehyde reductase in human purified kidney extracts.[1] However, specific quantitative IC50 values for both enzymes are not consistently reported in publicly available literature. The structural basis for its binding to human aldose reductase has been elucidated through X-ray crystallography (PDB ID: 1IEI), which can provide insights into its selectivity.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Issue 1: I am observing unexpected cellular phenotypes that are inconsistent with aldose reductase inhibition.
-
Question: Could my observations be due to off-target inhibition of aldehyde reductase? Answer: Yes, this is a possibility. Aldehyde reductase is involved in the detoxification of various aldehydes. Its inhibition could lead to the accumulation of cytotoxic aldehydes, resulting in cellular stress and phenotypes unrelated to the polyol pathway. Recommendation:
-
Assess Aldehyde Reductase Activity: Perform an in vitro or cellular assay to measure the activity of aldehyde reductase in the presence of this compound at the concentrations used in your experiments. A detailed protocol is provided in the "Experimental Protocols" section.
-
Use a Structurally Different Aldose Reductase Inhibitor: As a control, use an aldose reductase inhibitor from a different chemical class that is known to have a different selectivity profile. If the unexpected phenotype persists, it is less likely to be a this compound-specific off-target effect.
-
Aldehyde Reductase Rescue Experiment: If you suspect aldehyde reductase inhibition, consider experiments to mitigate the downstream effects, such as co-treatment with antioxidants to neutralize accumulated reactive aldehydes.
-
Issue 2: I am seeing signs of cellular toxicity (e.g., decreased cell viability, apoptosis) at concentrations expected to be specific for aldose reductase inhibition.
-
Question: Is it possible that this compound is causing direct cytotoxicity? Answer: Yes. While the primary mechanism of toxicity is thought to be related to its known off-target effects, direct cytotoxicity cannot be ruled out, especially at higher concentrations. Recommendation:
-
Perform a Dose-Response Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT or a neutral red uptake assay, to determine the concentration at which this compound induces cell death in your specific cell model. Detailed protocols are available in the "Experimental Protocols" section.
-
Include Proper Controls: Always include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity.
-
Consider the Cell Type: Toxicity can be cell-type specific. If you are working with renal or hepatic cell lines, they may be more susceptible to this compound-induced toxicity.
-
Issue 3: My in vivo experiments are showing signs of kidney or liver damage.
-
Question: What are the potential mechanisms of this compound-induced renal and hepatic toxicity, and how can I monitor for them? Answer: The precise molecular mechanisms are not fully elucidated. However, drug-induced kidney injury can involve tubular damage, while liver injury can result from metabolic stress and inflammation. Recommendation:
-
Monitor Renal Function: In animal models, regularly monitor markers of kidney function such as blood urea nitrogen (BUN) and serum creatinine. Histopathological analysis of kidney tissue at the end of the study can reveal signs of tubular necrosis or interstitial nephritis.
-
Monitor Hepatic Function: Monitor liver function by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathology of liver tissue can identify signs of hepatocellular damage or cholestasis.
-
Dose-Ranging Studies: Conduct preliminary dose-ranging studies to identify a therapeutic window that minimizes toxicity while still achieving the desired level of aldose reductase inhibition.
-
Quantitative Data Summary
| Target Enzyme | Reported IC50 / Potency | Notes |
| Aldose Reductase | Potent inhibitor; specific IC50 values vary depending on the assay conditions and tissue source. | This compound effectively reduces sorbitol accumulation in tissues.[4] |
| Aldehyde Reductase | Reported to be less sensitive to this compound than aldose reductase. | This compound shows greater selectivity for aldose reductase over aldehyde reductase in human kidney extracts.[1] |
Key Experimental Protocols
Here are detailed methodologies for key experiments to help you investigate and control for off-target effects of this compound.
Protocol 1: Aldose Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and common literature methods.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The activity of the enzyme is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
Materials:
-
Purified aldose reductase or tissue/cell lysate
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: For each reaction, prepare a mix containing phosphate buffer, NADPH (final concentration ~0.1 mM), and the desired concentration of this compound or vehicle control.
-
Enzyme/Lysate Preparation: Add the purified enzyme or cell/tissue lysate to the wells of the 96-well plate.
-
Initiate Reaction: Add the substrate, DL-glyceraldehyde (final concentration ~10 mM), to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Data Analysis: Calculate the rate of NADPH oxidation (change in absorbance per minute). The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Protocol 2: Aldehyde Reductase Activity Assay (Spectrophotometric)
This protocol is similar to the aldose reductase assay but uses a more specific substrate for aldehyde reductase.
Principle: Aldehyde reductase activity is measured by monitoring the NADPH-dependent reduction of a suitable substrate, such as p-nitrobenzaldehyde.
Materials:
-
Purified aldehyde reductase or tissue/cell lysate
-
NADPH
-
p-nitrobenzaldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mix: In each well, combine phosphate buffer, NADPH (final concentration ~0.1 mM), and the desired concentration of this compound or vehicle.
-
Add Enzyme/Lysate: Add the purified aldehyde reductase or lysate to the wells.
-
Start Reaction: Initiate the reaction by adding p-nitrobenzaldehyde (final concentration ~0.4 mM).
-
Measure Absorbance: Monitor the decrease in absorbance at 340 nm kinetically at 37°C.
-
Analyze Data: Calculate the rate of reaction and determine the percent inhibition by this compound.
Protocol 3: Cellular Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the effect of this compound on cell viability.
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow: Assessing Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Logical Relationship: On-Target vs. Off-Target Effects
Caption: The relationship between this compound and its on-target and potential off-target interactions.
References
Technical Support Center: Enhancing Zenarestat Selectivity for Aldose Reductase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of Zenarestat for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing selective aldose reductase inhibitors like this compound?
The main obstacle is the high degree of structural homology between aldose reductase (ALR2) and aldehyde reductase (ALR1), with approximately 65% sequence identity. This similarity extends to the active site, making it difficult to design inhibitors that selectively target ALR2 without affecting ALR1.[1] Off-target inhibition of ALR1 is undesirable as it plays a crucial role in detoxifying various endogenous and exogenous aldehydes.
Q2: What are the consequences of non-selective inhibition of aldehyde reductase (ALR1)?
Inhibition of ALR1 can disrupt its vital detoxification functions, potentially leading to the accumulation of toxic aldehydes and subsequent cellular damage.[2] This lack of selectivity has been a significant factor in the failure of several aldose reductase inhibitors in clinical trials due to adverse side effects, including hepatic and renal toxicity.[3][4]
Q3: How can the structural differences between ALR1 and ALR2 be exploited to improve inhibitor selectivity?
While the overall structures are similar, there are key differences in the active site and its immediate vicinity that can be targeted for designing more selective inhibitors. Notably, the "specificity pocket," a sub-pocket adjacent to the main active site, differs between the two enzymes. For instance, Leu300 in ALR2 is a key residue for specific inhibitor interactions, which is replaced by other residues in ALR1.[5] Structure-based drug design approaches that target these non-conserved residues can lead to the development of more selective compounds.
Q4: What is the impact of the choice of substrate (e.g., glyceraldehyde vs. glucose) in the aldose reductase inhibition assay?
The choice of substrate can significantly influence the interpretation of inhibitor potency and selectivity. DL-glyceraldehyde is a commonly used substrate due to its high reactivity with ALR2, allowing for easier detection of enzyme activity. However, glucose is the physiologically relevant substrate in the context of diabetic complications.[6] Since the binding kinetics and interactions of inhibitors can vary with different substrates, it is advisable to confirm the inhibitory activity using glucose, especially when the goal is to mitigate diabetic complications arising from hyperglycemia.[6]
Q5: From which tissue source is it best to isolate aldose reductase for inhibitor screening studies?
Aldose reductase is present in various tissues, including the lens, sciatic nerve, and kidney.[7] The lens is a common source for purifying ALR2 as it has high expression levels and is relatively easy to isolate.[7] However, the specific tissue used can influence the enzyme's properties and inhibitor interactions. For studies focused on diabetic neuropathy, isolating the enzyme from the sciatic nerve might provide more relevant insights.[8] Similarly, for nephropathy studies, the kidney would be a pertinent source.[7]
Troubleshooting Guides
Problem 1: High Background Signal in the Spectrophotometric Aldose Reductase Assay
Cause: A high background signal in an NADPH-based spectrophotometric assay can obscure the true enzyme activity, leading to inaccurate measurements. This can be caused by several factors:
-
Contaminating Enzymes: The tissue homogenate may contain other NADPH-dependent dehydrogenases that contribute to NADPH oxidation.
-
Non-enzymatic NADPH Degradation: NADPH can be unstable and degrade non-enzymatically, especially at non-optimal pH or in the presence of certain contaminants.
-
Sample Autofluorescence/Absorbance: Components in the test compound solution or tissue extract might absorb light at 340 nm.
Solutions:
-
Run Proper Controls: Always include a "no enzyme" control (containing all reaction components except the enzyme) and a "no substrate" control (containing all components except the substrate) to quantify the background rate of NADPH oxidation. Subtract these background rates from the rate observed in the complete reaction mixture.
-
Purify the Enzyme: If crude tissue homogenates are used, consider partially purifying aldose reductase to remove interfering enzymes.
-
Check Buffer and Reagent Quality: Ensure that the buffer pH is optimal for ALR2 activity (typically around 6.2-7.0) and that all reagents are of high quality and free of contaminants.
-
Sample Blank: For each test compound concentration, run a parallel reaction without the enzyme to measure any direct absorbance of the compound at 340 nm.
Problem 2: Low or No Detectable Aldose Reductase Activity
Cause: Low enzyme activity can make it difficult to obtain reliable kinetic data and assess inhibitor potency.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or purification.
-
Suboptimal Assay Conditions: The concentrations of substrate (e.g., DL-glyceraldehyde) or cofactor (NADPH) may be too low, or the pH and temperature may not be optimal.
-
Presence of Inhibitors in the Preparation: The tissue homogenate or purified enzyme preparation might contain endogenous inhibitors.
Solutions:
-
Enzyme Quality Control: Test the activity of a new batch of enzyme or a commercially available standard to ensure your assay conditions are appropriate.
-
Optimize Assay Conditions: Systematically vary the concentrations of substrate and NADPH to determine the optimal conditions for your enzyme source. Ensure the assay buffer pH and temperature are within the optimal range for aldose reductase.
-
Dialysis of Enzyme Preparation: If endogenous inhibitors are suspected, dialyze the enzyme preparation against the assay buffer to remove small molecule inhibitors.
Problem 3: Inconsistent IC50 Values for this compound
Cause: Variability in IC50 values can arise from differences in experimental protocols and conditions.
-
Assay Conditions: Variations in enzyme and substrate concentrations, buffer composition, pH, and temperature can all affect the apparent IC50 value.
-
Enzyme Source: Aldose reductase from different species or tissues can exhibit different sensitivities to inhibitors.
-
Purity of this compound: The purity and proper storage of the this compound stock solution are crucial for consistent results.
Solutions:
-
Standardize Protocol: Use a consistent and well-documented protocol for all IC50 determinations.
-
Report All Conditions: When reporting IC50 values, always include detailed information about the assay conditions (enzyme source and concentration, substrate and its concentration, NADPH concentration, buffer, pH, and temperature).
-
Use a Reference Inhibitor: Include a standard, well-characterized aldose reductase inhibitor in your assays to serve as a positive control and to assess the consistency of your assay over time.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Other Aldose Reductase Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Ratio (ALR1 IC50 / ALR2 IC50) | Reference |
| This compound | Aldose Reductase (ALR2) | 0.042 | ~36 | [4] |
| Aldehyde Reductase (ALR1) | 1.5 | [4] | ||
| Epalrestat | Aldose Reductase (ALR2) | 0.08 | ~10 | [9] |
| Aldehyde Reductase (ALR1) | 0.8 | [9] | ||
| Tolrestat | Aldose Reductase (ALR2) | 0.03 | ~24 | [9] |
| Aldehyde Reductase (ALR1) | 0.72 | [9] | ||
| Sorbinil | Aldose Reductase (ALR2) | 0.8 | ~2.7 | [9] |
| Aldehyde Reductase (ALR1) | 2.2 | [9] |
Note: IC50 values can vary depending on the experimental conditions. The data presented here are for comparative purposes and were compiled from the cited literature.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Aldose Reductase Inhibition
This protocol describes a common method for measuring aldose reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified or partially purified aldose reductase
-
This compound or other test inhibitors
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (0.1 M, pH 6.2)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a cuvette, prepare the reaction mixture containing potassium phosphate buffer, NADPH (final concentration ~0.15 mM), and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding DL-glyceraldehyde (final concentration ~10 mM).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Preparation of Rat Lens Homogenate for Enzyme Assay
This protocol outlines the steps for preparing a crude enzyme extract from rat lenses.
Materials:
-
Wistar rat lenses
-
Ice-cold 0.1 M potassium phosphate buffer (pH 7.4)
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Excise lenses from rat eyes and wash with ice-cold saline.
-
Homogenize the pooled lenses in 3 volumes of ice-cold potassium phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude aldose reductase enzyme.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
The supernatant can be used directly in the enzyme inhibition assay or further purified.
Visualizations
Caption: The Polyol Pathway and its link to diabetic complications.
Caption: Workflow for identifying selective aldose reductase inhibitors.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational screening identifies selective aldose reductase inhibitors with strong efficacy and limited off target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the aldose reductase inhibitor tolrestat on nerve conduction velocity, Na/K ATPase activity, and polyols in red blood cells, sciatic nerve, kidney cortex, and kidney medulla of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldose reductase inhibition increases CNTF-like bioactivity and protein in sciatic nerves from galactose-fed and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stabilizing Zenarestat in solution for in vitro experiments
Welcome to the technical support center for the use of Zenarestat in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution in DMSO.
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: A stock solution of up to 10 mM in DMSO can be prepared.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. Some cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term use. For short-term storage, 4°C is acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous cell culture medium.
Cause: this compound, like many compounds dissolved in DMSO, can precipitate when rapidly diluted into an aqueous environment where its solubility is significantly lower.
Solution:
-
Stepwise Dilution: Avoid direct, high-volume dilution of the DMSO stock into the aqueous medium. Instead, perform serial dilutions. For example, first dilute the 10 mM DMSO stock to an intermediate concentration in a smaller volume of medium, and then add this intermediate dilution to the final culture volume.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain solubility.
-
Increase Final DMSO Concentration (with caution): If precipitation persists and your cell line can tolerate it (as determined by a vehicle control), you may consider slightly increasing the final DMSO concentration, but not exceeding a level that impacts cell viability.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon addition of the this compound solution to the medium to facilitate rapid dispersion.
Issue 2: Inconsistent or unexpected experimental results.
Cause: This could be due to the degradation of this compound in the experimental solution, leading to a lower effective concentration of the active compound. The stability of this compound in aqueous solutions, especially at physiological pH, can be a contributing factor.
Solution:
-
Freshly Prepare Working Solutions: Prepare the final working dilutions of this compound in cell culture medium immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
pH Monitoring: While specific data on the optimal pH for this compound stability is limited, it is good practice to ensure the pH of your cell culture medium is stable and within the optimal range for your cells throughout the experiment.
-
Control Experiments: Always include appropriate controls in your experiments. This should include a vehicle control (medium with the same final concentration of DMSO) and a positive control if a known aldose reductase inhibitor with established stability is available.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) |
| Maximum Stock Concentration | 10 mM |
| Long-term Storage | -20°C (aliquoted) |
| Short-term Storage | 4°C |
| Final DMSO Concentration | < 0.1% (cell line dependent) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. (Molecular Weight of this compound: 441.64 g/mol )
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
-
-
Procedure (Example for a final concentration of 10 µM):
-
Intermediate Dilution (1:100): Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium. This will result in a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution (1:10): Add the desired volume of the 100 µM intermediate solution to your cell culture plate/flask to achieve a final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium in a well of a 12-well plate.
-
Ensure the final DMSO concentration is below the cytotoxic level for your cells (e.g., for a 1:1000 final dilution of the stock, the DMSO concentration will be 0.1%).
-
Immediately add the working solution to your cells.
-
Mandatory Visualization
Signaling Pathway
This compound is an inhibitor of the enzyme aldose reductase, which is the first and rate-limiting enzyme in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
A general workflow for testing the effect of this compound on a cell-based assay.
Caption: General experimental workflow for in vitro studies with this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zenarestat in animal studies. The information is designed to help manage potential adverse effects and ensure the welfare of study animals while maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aldose reductase inhibitor. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, the activity of the polyol pathway increases significantly. The subsequent accumulation of sorbitol within cells can lead to osmotic stress and cellular damage.[2][3] this compound works by blocking aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.
Q2: What are the primary adverse effects of this compound observed in animal studies?
Based on available data and the known effects of the aldose reductase inhibitor class, the primary adverse effect of concern is nephrotoxicity (kidney damage).[4] While specific quantitative data from this compound preclinical toxicology studies are not widely published, dose-related renal toxicity has been a limiting factor for some aldose reductase inhibitors.[4] Other potential adverse effects, extrapolated from the drug class, may include effects on the liver, gastrointestinal system, and hematological parameters.
Q3: What are the clinical signs of renal toxicity in rats and dogs?
Researchers should be vigilant for the following signs, which may indicate potential kidney-related adverse effects:
-
Changes in urination: Increased thirst (polydipsia) and increased urination (polyuria) can be early indicators.[1][5] In more severe cases, decreased (oliguria) or absent (anuria) urine output may occur.
-
General signs of illness: Lethargy, loss of appetite (anorexia), weight loss, and vomiting are common.[6][7]
-
Dehydration: Can be assessed by skin tenting and observing for dry mucous membranes.[6]
-
Oral signs: Ulcers in the mouth and bad breath (halitosis) can be associated with the buildup of uremic toxins.[6]
Q4: How can I monitor for this compound-related adverse effects in my study animals?
Regular monitoring is crucial. A comprehensive monitoring plan should include:
-
Daily health observations: Carefully observe each animal for any of the clinical signs listed in Q3.
-
Body weight measurement: Regular body weight measurements can be a sensitive indicator of general health.
-
Blood and urine analysis: Periodic collection of blood and urine for biomarker analysis is essential for early detection of organ toxicity.
Troubleshooting Guides
Issue 1: Suspected Renal Toxicity
Symptoms:
-
Increased water intake and urine output.
-
Lethargy, decreased appetite, or weight loss.
-
Abnormalities in urine color or volume.
Troubleshooting Steps:
-
Isolate the animal: If feasible, isolate the affected animal for closer observation.
-
Collect samples: Obtain urine and blood samples for immediate analysis.
-
Consult with the veterinarian: Report the clinical signs and laboratory findings to the study veterinarian.
-
Review dosage and administration: Double-check the dose calculations and administration records to rule out dosing errors.
-
Consider supportive care: Under veterinary guidance, supportive care may include fluid therapy to correct dehydration and maintain renal perfusion.[8]
Issue 2: Gastrointestinal Upset
Symptoms:
-
Vomiting or diarrhea.
-
Loss of appetite.
-
Abdominal discomfort (e.g., hunched posture).
Troubleshooting Steps:
-
Record observations: Note the frequency and nature of the vomiting or diarrhea.
-
Ensure access to fresh water: Prevent dehydration by ensuring continuous access to fresh water.
-
Dietary modification: Consult with the study veterinarian about temporarily offering a bland diet.
-
Rule out other causes: Consider other potential causes of gastrointestinal upset, such as changes in diet or environmental stressors.
-
Contact the veterinarian: If symptoms are severe or persistent, veterinary intervention is necessary.
Data on Potential Adverse Effects
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an overview of key parameters to monitor for potential renal and hepatic adverse effects, based on general principles of preclinical toxicology for aldose reductase inhibitors.
Table 1: Key Renal Function Biomarkers to Monitor
| Biomarker | Species | Sample Type | Significance |
| Serum Creatinine (sCr) | Rat, Dog | Serum | An indicator of glomerular filtration rate (GFR); increases with decreased kidney function.[9] |
| Blood Urea Nitrogen (BUN) | Rat, Dog | Serum | A waste product cleared by the kidneys; increases with decreased kidney function.[9] |
| Symmetric Dimethylarginine (SDMA) | Dog | Serum | A sensitive marker for early detection of declining renal function.[10] |
| Urine Protein to Creatinine (UPC) Ratio | Rat, Dog | Urine | An elevated ratio indicates proteinuria, a sign of glomerular damage. |
| Kidney Injury Molecule-1 (KIM-1) | Rat | Urine | A biomarker for acute kidney injury, specifically proximal tubule damage.[11] |
| Clusterin | Rat | Urine | Increases with tubular injury.[12] |
| N-acetyl-β-D-glucosaminidase (NAG) | Rat | Urine | An enzyme that is released into the urine upon renal tubular cell damage.[12] |
Table 2: Key Hepatic Function Biomarkers to Monitor
| Biomarker | Species | Sample Type | Significance |
| Alanine Aminotransferase (ALT) | Rat, Dog | Serum | An enzyme that is released into the blood with liver cell damage.[13] |
| Aspartate Aminotransferase (AST) | Rat, Dog | Serum | An enzyme found in the liver and other organs; elevated levels can indicate liver damage.[13] |
| Alkaline Phosphatase (ALP) | Rat, Dog | Serum | An enzyme that can be elevated with liver disease or bone disorders. |
| Total Bilirubin | Rat, Dog | Serum | A waste product from the breakdown of red blood cells; elevated levels can indicate liver dysfunction. |
Experimental Protocols
Protocol 1: Urine Collection from Rats using a Metabolic Cage
Objective: To collect a timed urine sample for the analysis of renal biomarkers.
Materials:
-
Metabolic cage designed for rats.
-
Collection tube.
-
Refrigerated storage container.
Procedure:
-
Acclimatize the rat to the metabolic cage for a period of 1-3 days before the collection day to minimize stress.
-
On the day of collection, ensure the cage is clean and the collection apparatus is properly assembled.
-
Provide ad libitum access to water but withhold food during the collection period to prevent contamination of the urine sample.[14]
-
Place the rat in the metabolic cage for the desired collection period (e.g., 12 or 24 hours).[8]
-
At the end of the collection period, remove the rat and return it to its home cage.
-
Measure the total volume of urine collected.
-
Centrifuge the urine sample to remove any particulate matter.[15]
-
Transfer the supernatant to a clean, labeled tube and store it at 4°C for short-term storage or -80°C for long-term storage.[14]
Protocol 2: Blood Collection from Dogs for Renal Function Tests
Objective: To obtain a serum sample for the analysis of renal biomarkers.
Materials:
-
Appropriate size needles and syringes.
-
Serum separator tubes.
-
Centrifuge.
-
Personal protective equipment (gloves, lab coat).
Procedure:
-
Ensure the dog is properly restrained by a trained handler to minimize stress and ensure safety.
-
Select a suitable venipuncture site, such as the cephalic, saphenous, or jugular vein.[5]
-
Prepare the site using an aseptic technique.
-
Perform the venipuncture and collect the required volume of blood.
-
Transfer the blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 20-30 minutes.
-
Centrifuge the tube according to the manufacturer's instructions to separate the serum.
-
Carefully pipette the serum into a clean, labeled tube.
-
Analyze the sample immediately or store it at -80°C for later analysis.
Visualizations
Caption: Mechanism of action of this compound in the polyol pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. GRF — IRIS [iris-kidney.com]
- 5. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]
- 6. Toxicokinetics of this compound, an aldose reductase inhibitor in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 8. bjnephrology.org [bjnephrology.org]
- 9. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake | PLOS Biology [journals.plos.org]
- 10. japsonline.com [japsonline.com]
- 11. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. appliedtherapeutics.com [appliedtherapeutics.com]
- 13. Hematological Studies on the Effect of Some Agents Against Arthritis Induced in Rats [journals.ekb.eg]
- 14. Variation of Nephrotoxicity Biomarkers by Urinary Storage Condition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
Technical Support Center: Optimizing Analytical Methods for Zenarestat Metabolite Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Zenarestat and its metabolites. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound and its metabolites in biological matrices?
A1: The most prevalent methods for the bioanalysis of this compound and similar aldose reductase inhibitors are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally favored for its higher sensitivity and selectivity, which is crucial for detecting low concentrations of metabolites in complex biological samples like plasma and urine.
Q2: What are the likely metabolic pathways for this compound?
A2: While specific metabolic pathways for this compound are not extensively published, based on structurally similar aldose reductase inhibitors like Fidarestat, the expected primary biotransformation routes include Phase I reactions such as oxidation (e.g., hydroxylation, oxidative deamination) and Phase II conjugation reactions, most commonly glucuronidation.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, are a common challenge in bioanalysis.[1][2][3] To mitigate these effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances such as phospholipids.[4][5]
-
Chromatographic Separation: Optimize your HPLC method to ensure chromatographic separation of this compound and its metabolites from matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.[2]
Q4: What should I do if I observe poor peak shape, such as peak tailing?
A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[6][7] To troubleshoot this, you can:
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state.[6][8]
-
Check for Column Overload: Dilute your sample and reinject to see if the peak shape improves.[6]
-
Use a Different Column: An end-capped column or a column with a different stationary phase may reduce secondary interactions.[8]
Experimental Protocols
Below are detailed example methodologies for HPLC-UV and LC-MS/MS analysis of this compound. Please note that these are representative protocols based on methods for similar aldose reductase inhibitors and should be optimized and validated for your specific application.
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol is a starting point for developing a validated HPLC-UV method.
-
Sample Preparation (Plasma):
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 283 nm.
-
Protocol 2: LC-MS/MS Method for this compound and Metabolite Quantification
This protocol provides a framework for a sensitive and selective LC-MS/MS method.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and its metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of 50% methanol in water.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster run times.
-
Column: A C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for this compound.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Data Presentation
The following tables provide hypothetical quantitative data for the analysis of this compound and its potential metabolites. These values should be determined experimentally during method development and validation.
Table 1: Hypothetical HPLC-UV Method Parameters
| Compound | Retention Time (min) | UV λmax (nm) |
| This compound | 6.2 | 283 |
| Hydroxylated Metabolite | 5.1 | 283 |
| Internal Standard | 7.5 | 280 |
Table 2: Hypothetical LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 358.1 | 167.0 | -25 |
| Oxidative Deaminated Metabolite | 343.1 | 152.0 | -22 |
| Glucuronide Conjugate | 534.1 | 358.1 | -18 |
| Internal Standard (IS) | 363.1 (Isotope Labeled) | 172.0 | -25 |
Troubleshooting Guides
Problem 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Sample Preparation Issue | Review extraction recovery. Ensure proper pH for extraction and that the elution solvent is strong enough. |
| Incorrect MS/MS Parameters | Optimize MRM transitions and collision energies by infusing a standard solution of the analyte directly into the mass spectrometer. |
| Instrument Contamination | Clean the ion source and check for blockages in the system. |
| Analyte Instability | Investigate the stability of this compound and its metabolites under the storage and analysis conditions. |
Problem 2: High Background or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement a more rigorous sample clean-up method, such as a different SPE sorbent or a liquid-liquid extraction.[1][4] |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Carryover | Optimize the autosampler wash sequence with a strong organic solvent. Inject a blank sample after a high-concentration sample to check for carryover. |
| Poor Chromatographic Resolution | Adjust the gradient profile or try a different column to better separate the analyte from interfering peaks. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Pump or Leak Issues | Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. |
| Column Degradation | Flush the column or replace it if it has been used extensively or with harsh mobile phases. |
| Mobile Phase Composition | Ensure the mobile phase is properly mixed and degassed. If using a buffer, check its pH.[8] |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Toxicokinetics of this compound, an aldose reductase inhibitor in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, an aldose reductase inhibitor, in male and female diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Zenarestat and Fidarestat on Nerve Regeneration: A Guide for Researchers
This guide provides a detailed comparison of the experimental data on Zenarestat and Fidarestat, two aldose reductase inhibitors (ARIs), and their efficacy in promoting nerve regeneration, primarily in the context of diabetic neuropathy.
Mechanism of Action: Targeting the Polyol Pathway
Both this compound and Fidarestat are potent inhibitors of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol and fructose in nerve tissues. This accumulation is implicated in the pathogenesis of diabetic neuropathy through several mechanisms, including osmotic stress, increased oxidative stress, and decreased nerve blood flow. By inhibiting aldose reductase, both drugs aim to mitigate these downstream effects, thereby protecting nerves from further damage and supporting regenerative processes.[1][2][3]
Caption: Mechanism of action of this compound and Fidarestat in the polyol pathway.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies on the effects of this compound and Fidarestat on key parameters of nerve regeneration.
Table 1: Effects on Nerve Conduction Velocity (NCV)
| Drug | Study Population | Nerve | Parameter | Baseline (m/s) | Change with Treatment (m/s) | Change in Placebo (m/s) | p-value |
| Fidarestat | Human (Diabetic Neuropathy) | Median Nerve | F-wave Conduction Velocity (FCV) | 56.7 | +0.9 | -0.6 | <0.001 |
| This compound | Human (Diabetic Neuropathy) | Peroneal Nerve | Motor NCV | 41.3 | +1.0 | -0.7 | <0.05 |
| This compound | Human (Diabetic Neuropathy) | Sural Nerve | Sensory NCV | 43.5 | +1.4 | -0.8 | <0.05 |
| Fidarestat | Rat (Diabetic Neuropathy) | Sciatic Nerve | Motor NCV | N/A | Significant Improvement | N/A | N/A |
| This compound | Rat (Diabetic Neuropathy) | Sciatic Nerve | Motor NCV | N/A | Significant Improvement | N/A | N/A |
Note: A direct head-to-head clinical trial is not available. Data is compiled from separate studies. The improvement in nerve conduction velocity with Fidarestat was noted to be smaller than that reported in the this compound study, which may be due to differences in patient populations, such as severity and duration of diabetes.[1]
Table 2: Effects on Nerve Fiber Morphology
| Drug | Study Population | Parameter | Effect of Treatment |
| This compound | Human (Diabetic Neuropathy) | Myelinated Nerve Fiber Density (small-diameter) | Significant increase with >80% sorbitol suppression.[4][5] |
| Fidarestat | Rat (Diabetic Neuropathy) | Paranodal Demyelination & Axonal Degeneration | Reduced to normal levels.[6] |
| Fidarestat | Rat (Diabetic Neuropathy) | Axonal Atrophy & Distorted Axon Circularity | Inhibited.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Measurement of Nerve Conduction Velocity in Humans
-
Study Design: A 52-week, randomized, placebo-controlled, double-blinded, multiple-dose clinical trial.[4][5]
-
Patient Population: Patients with mild to moderate diabetic peripheral polyneuropathy.[4][5]
-
Procedure:
-
Motor and sensory nerve conduction velocities are measured at baseline and at the end of the study.
-
For motor NCV (e.g., peroneal nerve), the nerve is stimulated at two points (e.g., ankle and knee), and the resulting compound muscle action potentials (CMAPs) are recorded from a muscle supplied by the nerve (e.g., extensor digitorum brevis).
-
For sensory NCV (e.g., sural nerve), the nerve is stimulated distally (e.g., at the ankle), and the sensory nerve action potential (SNAP) is recorded more proximally.
-
The distance between the stimulation and recording sites is measured.
-
NCV is calculated as the distance divided by the difference in latency of the recorded potentials.
-
Protocol 2: Sural Nerve Biopsy and Morphometry in Humans
-
Study Design: Contralateral sural nerve biopsies are obtained at baseline (or early in the study) and at the end of the 52-week trial.[4][5]
-
Procedure:
-
A segment of the sural nerve is surgically excised under local anesthesia.
-
The nerve tissue is fixed, processed, and embedded for light and electron microscopy.
-
Computer-assisted light morphometry is used to determine the myelinated nerve fiber density (number of fibers/mm² of cross-sectional area).[4][5]
-
Caption: Workflow of a clinical trial evaluating nerve regeneration.
Signaling Pathways and Additional Effects
Beyond the direct inhibition of the polyol pathway, this compound and Fidarestat influence other downstream mechanisms related to nerve health.
-
Oxidative Stress: Fidarestat has been shown to improve neuropathy by reducing oxidative stress.[2][7] It normalizes reduced glutathione (GSH) levels in the sciatic nerve and reduces the number of 8-hydroxy-2'-deoxyguanosine (8-OHdG)-positive cells, a marker of oxidative DNA damage, in dorsal root ganglion neurons.[2][7]
-
Nerve Blood Flow: this compound may restore or prevent the alteration of endoneurial blood flow by preventing the impairment of nitric oxide function.[8]
Caption: Downstream effects of aldose reductase inhibition on nerve health.
Conclusion
Both this compound and Fidarestat have demonstrated efficacy in improving parameters of nerve function and structure in both preclinical and clinical studies of diabetic neuropathy. While a direct comparative trial is lacking, the available evidence suggests that both compounds are effective aldose reductase inhibitors. This compound has shown a dose-dependent improvement in NCV and an increase in small-diameter myelinated nerve fiber density, with a high degree of sorbitol suppression appearing crucial for these effects.[4][5][9] Fidarestat has also been shown to improve NCV and subjective symptoms of neuropathy, and preclinical data strongly supports its role in reducing oxidative stress and preventing structural nerve damage.[1][2][6] The choice between these agents in a research or clinical context may depend on factors such as the specific patient population, desired therapeutic endpoint, and safety profile.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 15-month aldose reductase inhibition with fidarestat on the experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, an aldose reductase inhibitor, on endoneurial blood flow in experimental diabetic neuropathy of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Validating the inhibitory effect of Zenarestat on human aldose reductase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zenarestat's inhibitory effect on human aldose reductase against other known inhibitors. The following sections detail the experimental data, protocols, and underlying biochemical pathways to offer a comprehensive understanding of this compound's performance.
Performance Comparison of Aldose Reductase Inhibitors
This compound is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] The overactivation of this pathway is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. The inhibitory potential of this compound and other notable aldose reductase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | IC50 (nM) vs. Human Aldose Reductase | Source Organism for Aldose Reductase |
| This compound | Potent inhibitor; specific IC50 not cited | Human (Recombinant) |
| Fidarestat | 26 | Not Specified |
| Tolrestat | 35 | Bovine Lens |
| Epalrestat | 26 | Human Placenta |
| Imirestat | 8.5 (rat lens) | Rat Lens / Human Placenta |
| Sorbinil | Potent inhibitor; specific IC50 not cited | Human Brain and Placenta |
Experimental Protocols
The validation of the inhibitory effect of compounds like this compound on aldose reductase is typically achieved through a spectrophotometric enzyme inhibition assay. This method measures the rate of the enzymatic reaction by monitoring the change in absorbance of a cofactor, NADPH.
Protocol: Aldose Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on human aldose reductase activity.
Principle: The enzymatic activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as the substrate (e.g., DL-glyceraldehyde) is reduced. The inhibitory activity of a test compound is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.
Materials:
-
Human recombinant aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the phosphate buffer, NADPH, and the human recombinant aldose reductase enzyme solution.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. For the control, add the solvent used to dissolve the test compound.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Scientific Context
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), depict the experimental workflow and the relevant signaling pathway.
Caption: Experimental workflow for aldose reductase inhibition assay.
Caption: The Polyol Pathway and the inhibitory action of this compound.
References
A Cross-Study Showdown: Zenarestat and Other Aldose Reductase Inhibitors in Diabetic Neuropathy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of clinical trial data for Zenarestat and other key aldose reductase inhibitors (ARIs) in the treatment of diabetic peripheral neuropathy. This document synthesizes efficacy and safety data, details experimental protocols, and visualizes key pathways to offer a comprehensive overview of the therapeutic landscape.
This compound, a potent aldose reductase inhibitor, showed early promise in clinical trials for diabetic neuropathy by targeting the polyol pathway, a key contributor to nerve damage in hyperglycemic states. However, its development was halted due to safety concerns, specifically dose-related renal toxicity.[1][2] This guide places this compound's clinical trial data in context with other ARIs—Epalrestat, Tolrestat, Sorbinil, and Fidarestat—to provide a comparative perspective on their therapeutic potential and limitations.
The Polyol Pathway and Aldose Reductase Inhibition
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase. Sorbitol is then oxidized to fructose. The accumulation of sorbitol and the subsequent increase in osmotic stress, along with a decrease in essential cellular components like myo-inositol and taurine, are believed to contribute to the pathogenesis of diabetic complications, including neuropathy. Aldose reductase inhibitors aim to block this pathway at its initial step, thereby preventing the accumulation of sorbitol and its downstream detrimental effects.
Comparative Efficacy of Aldose Reductase Inhibitors
Clinical trials of various ARIs have primarily focused on improvements in nerve conduction velocity (NCV) and subjective neuropathic symptoms as key efficacy endpoints. The following tables summarize the available quantitative data from key clinical studies.
Nerve Conduction Velocity (NCV)
Changes in NCV are an objective measure of nerve function. The data below highlights the effects of different ARIs on various nerve types compared to placebo.
| Drug | Study Duration | Nerve | Change in NCV (m/s) in Treatment Group | Change in NCV (m/s) in Placebo Group | Citation |
| This compound (600 mg bid) | 52 weeks | Peroneal Motor | +1 to +1.5 | > -0.25 | [3] |
| Median Motor | +1 to +1.5 | > -0.25 | [3] | ||
| Sural Sensory | +1 to +1.5 | > -0.25 | [3] | ||
| Epalrestat (150 mg/day) | 3 years | Median Motor | +0.11 | -1.49 | [4] |
| Tolrestat (200 mg/day) | 52 weeks | Tibial Motor | Significant improvement (p<0.05) | Not specified | [5] |
| Peroneal Motor | Significant improvement (p<0.05) | Not specified | [5] | ||
| Meta-analysis | Motor Nerves | ~+1 | Not applicable | [6] | |
| Sorbinil (200 mg/day) | 4 weeks | Median Motor | +0.5 | Not specified | [7] |
| Median Sensory | -1.2 | Not specified | [7] | ||
| Fidarestat (1 mg/day) | 52 weeks | Median F-wave Conduction Velocity | Improved | Deteriorated (-0.6 ± 0.3) | [2][3] |
| Tibial Motor | +0.8 ± 0.3 | +0.1 ± 0.4 | [3] |
Subjective Symptoms and Other Neuropathy Scores
Patient-reported outcomes are crucial in assessing the clinical benefit of a treatment for symptomatic conditions like diabetic neuropathy.
| Drug | Key Subjective Symptom Improvements | Citation |
| This compound | Data on specific symptom improvement is limited in the available sources. | |
| Epalrestat | Significant improvement in numbness, sensory abnormality, and cramping vs. control. | [4] |
| Tolrestat | Improvement in paraesthetic symptoms at one year (p=0.04). | [5] |
| Sorbinil | Significant improvement in pain and tendon reflex scores. | [8] |
| Fidarestat | Significant improvement in numbness, spontaneous pain, sensation of rigidity, paresthesia in the sole upon walking, heaviness in the foot, and hypesthesia vs. placebo. | [9] |
Safety and Tolerability Profile
The clinical development of several ARIs has been hampered by significant adverse events. This section compares the notable safety findings for each compound.
| Drug | Key Adverse Events | Citation |
| This compound | Dose-related increase in serum creatinine (renal toxicity), leading to discontinuation of clinical development. | [1][2] |
| Epalrestat | Generally well-tolerated; adverse events reported in 8.8% of subjects in a 3-year study, with no severe events. | [4] |
| Tolrestat | Serious hepatic dysfunction. | [2] |
| Sorbinil | Hypersensitivity reactions, rash, fever, pancytopenia. | [8] |
| Fidarestat | Well-tolerated, with an adverse event profile that did not significantly differ from placebo. | [9] |
Experimental Protocols: A Methodological Overview
The clinical trials for these aldose reductase inhibitors shared several common methodological features, though specific inclusion criteria and endpoints varied.
Key Methodological Components:
-
Study Design: Most pivotal trials were randomized, double-blind, placebo-controlled studies.[5][9][10][11]
-
Patient Population: The target population generally consisted of patients with type 1 or type 2 diabetes and mild to moderate symptomatic diabetic peripheral neuropathy.[1][2][10]
-
Treatment Duration: Long-term treatment, typically ranging from 52 weeks to 3 years, was necessary to observe changes in disease progression.[4][5][9][10]
-
Primary Efficacy Endpoints:
-
Nerve Conduction Velocity (NCV): Measurement of motor and sensory NCV in various nerves (e.g., median, peroneal, sural) was a common primary endpoint.[9][10]
-
Neuropathy Symptom Scores: Standardized questionnaires were used to assess changes in subjective symptoms such as pain, numbness, and paresthesia.[9]
-
-
Secondary and Exploratory Endpoints:
-
Quantitative Sensory Testing (QST): Assessed the perception of vibration, thermal, and pain stimuli.
-
Nerve Biopsy: In some studies, sural nerve biopsies were performed to evaluate changes in nerve fiber density and sorbitol levels.[10]
-
-
Safety Assessments: Regular monitoring of hematology, clinical chemistry (including renal and liver function tests), and recording of all adverse events.
Conclusion
The clinical development of aldose reductase inhibitors for diabetic neuropathy has been a challenging journey. While this compound demonstrated efficacy in improving nerve conduction velocity, its association with renal toxicity led to the termination of its development.[1] This highlights the critical importance of the therapeutic window for this class of drugs.
In comparison, Epalrestat is the only ARI that has achieved regulatory approval and is marketed in several countries, demonstrating a more favorable long-term safety profile alongside modest efficacy.[12] Fidarestat also showed a good safety profile in its clinical trials.[9] The experiences with Tolrestat (hepatic dysfunction) and Sorbinil (hypersensitivity) further underscore the safety hurdles that have plagued this drug class.[2][8]
For researchers and drug developers, the story of this compound and its counterparts offers valuable lessons. Future development of ARIs will likely require compounds with high potency and selectivity to maximize efficacy while minimizing off-target effects and associated toxicities. Furthermore, a deeper understanding of the patient populations most likely to benefit and the development of more sensitive and clinically meaningful endpoints will be crucial for the successful translation of novel ARIs into effective therapies for diabetic neuropathy.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of tolrestat in the treatment of diabetic peripheral neuropathy. A meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and neurophysiological studies with the aldose reductase inhibitor, sorbinil, in symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A controlled trial of sorbinil, an aldose reductase inhibitor, in chronic painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Current concepts in the management of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Zenarestat in Focus: A Comparative Guide to Quinazoline-Based Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zenarestat and other quinazoline-based aldose reductase inhibitors, offering a valuable resource for researchers engaged in the development of therapeutics for diabetic complications. By inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism, these compounds represent a promising strategy to mitigate the long-term damage associated with chronic hyperglycemia.
The Polyol Pathway and Aldose Reductase Inhibition
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in a state of hyperglycemia, this pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, an intermediate that is subsequently converted to fructose. The accumulation of sorbitol and the concurrent depletion of NADPH and glutathione contribute to osmotic stress and increased susceptibility to oxidative damage, which are implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[1][2][3] Quinazoline-based compounds have emerged as a significant class of aldose reductase inhibitors, with this compound being a key example.
Caption: The Polyol Pathway and the site of action for this compound.
Performance Comparison of Quinazoline-Based Aldose Reductase Inhibitors
The inhibitory potential of aldose reductase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While direct comparative studies of this compound against a wide array of other quinazoline-based inhibitors are limited in publicly available literature, the following table summarizes the IC50 values of several novel quinazolinone derivatives, often with Epalrestat included as a reference standard.
| Compound | IC50 (nM) | Target Enzyme Source | Reference |
| This compound | Data not consistently reported in direct comparisons | - | - |
| Epalrestat (Reference) | ~200-300 | Human recombinant | [4] |
| Compound 5i | 2.56 | Human recombinant | [4] |
| Compound 9 (phenethyl) | 106 (Ki) | - | [5] |
| Compound 5g | 15 | AKR1B1 | [6] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme source.
Experimental Data from Preclinical and Clinical Studies
This compound in Animal Models:
-
In Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, oral administration of this compound for 8 weeks demonstrated a dose-dependent improvement in nerve dysfunction.[7] A dose of 32 mg/kg significantly improved motor nerve conduction velocity (MNCV) and F-wave minimal latency (FML), which was correlated with a reduction in sciatic nerve sorbitol accumulation to near-normal levels.[7] In contrast, a lower dose of 3.2 mg/kg only partially inhibited sorbitol accumulation and had no significant effect on nerve dysfunction.[7]
-
In streptozotocin-induced diabetic rats, this compound at 32 mg/kg for two weeks inhibited nerve sorbitol accumulation to almost normal levels and significantly improved nerve blood flow and minimal F-wave latency.[8]
This compound in Human Clinical Trials:
-
A 52-week, randomized, placebo-controlled, double-blinded, multiple-dose clinical trial in patients with mild to moderate diabetic peripheral polyneuropathy (DPN) showed that this compound treatment resulted in dose-dependent improvements in nerve conduction velocity.[1][9]
-
A secondary analysis of this trial revealed that this compound doses that achieved greater than 80% suppression of nerve sorbitol content were associated with a significant increase in the density of small-diameter myelinated nerve fibers.[1][9]
-
Despite showing efficacy in improving neuropathy, the clinical development of this compound was discontinued due to observations of increased creatinine concentrations in some patients.[10]
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
A common method for determining the in vitro inhibitory activity of compounds against aldose reductase is based on the spectrophotometric measurement of NADPH oxidation, as described by Hayman and Kinoshita.[11][12]
Materials:
-
Partially purified or recombinant aldose reductase (e.g., from bovine lens or human recombinant)
-
Sodium phosphate buffer (pH 6.2-7.0)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (or another suitable substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the aldose reductase enzyme solution.
-
Addition of Inhibitor: Add various concentrations of the test compound (e.g., this compound or other quinazoline derivatives) to the wells. Include a control group with no inhibitor and a blank group with no enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).[11] The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculation of Inhibition: The rate of NADPH oxidation is determined from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A general workflow for the screening and development of aldose reductase inhibitors.
Animal Models for Efficacy Testing
Streptozotocin (STZ)-Induced Diabetic Rats:
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ, which is toxic to pancreatic β-cells.
-
Treatment: After the onset of diabetes, animals are treated with the test compounds (e.g., this compound) or a vehicle control over a specified period.
-
Efficacy Endpoints: Efficacy is assessed by measuring parameters such as nerve conduction velocity, nerve blood flow, and sorbitol accumulation in tissues like the sciatic nerve.[8]
Zucker Diabetic Fatty (ZDF) Rats:
-
Model Characteristics: ZDF rats are a genetic model of type 2 diabetes, characterized by obesity, insulin resistance, and hyperglycemia.
-
Treatment: Similar to the STZ model, animals are treated with the aldose reductase inhibitor or a vehicle.
-
Efficacy Endpoints: Key endpoints include motor nerve conduction velocity, F-wave minimal latency, and sciatic nerve sorbitol levels.[7]
Conclusion
This compound and other quinazoline-based compounds have demonstrated significant potential as aldose reductase inhibitors in both preclinical and clinical settings. While this compound's development was halted, the research surrounding it has provided valuable insights into the therapeutic potential of targeting the polyol pathway for the management of diabetic complications. The development of novel quinazolinone derivatives with high potency, as indicated by their low nanomolar IC50 values, continues to be a promising avenue for future drug discovery efforts in this area. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these emerging inhibitors.
References
- 1. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives as potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effects of this compound, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
A Head-to-Head Preclinical Comparison of Zenarestat and Sorbinil: Aldose Reductase Inhibitors in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent aldose reductase inhibitors (ARIs), Zenarestat and Sorbinil, based on available preclinical data. Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactivated under hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications such as neuropathy and cataracts. This document summarizes their performance in preclinical models, details the experimental protocols used in these studies, and visualizes key pathways and workflows to aid in research and development decisions.
Data Presentation: In Vitro Inhibitory Potency
A critical measure of the efficacy of an aldose reductase inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value signifies greater potency.
| Compound | IC50 (µM) | Enzyme Source | Substrate | Reference |
| This compound | 0.011 | Not Specified | DL-Glyceraldehyde | [1] |
| Sorbinil | 0.28 | Not Specified | DL-Glyceraldehyde | [1] |
Note: These IC50 values are from a comparative table and provide a direct comparison of in vitro potency.
Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition
The primary mechanism of action for both this compound and Sorbinil is the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol. This accumulation is thought to cause osmotic stress and a cascade of downstream cellular damage. By inhibiting aldose reductase, these drugs aim to prevent the initial step of this pathological process.
Caption: The Polyol Pathway and the site of action for this compound and Sorbinil.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for inducing and evaluating diabetic complications in rat models, which are commonly used to test the efficacy of aldose reductase inhibitors.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This model is widely used to mimic type 1 diabetes and its associated neuropathy.
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, 220-260g body weight) are commonly used.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered at a dose of 50-65 mg/kg body weight. Control animals receive an injection of the citrate buffer vehicle alone.
-
Confirmation of Diabetes: Blood glucose levels are monitored from tail vein blood samples. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.
-
Drug Administration: this compound or Sorbinil is typically administered orally via gavage, mixed with the diet, or dissolved in the drinking water. The dosing regimen (dose and frequency) can vary depending on the study's objectives.
-
Assessment of Neuropathy:
-
Nerve Conduction Velocity (NCV): Motor and sensory NCV are measured in peripheral nerves (e.g., sciatic or tail nerve) using stimulating and recording electrodes. A decrease in NCV is a hallmark of diabetic neuropathy.
-
Behavioral Tests: Mechanical allodynia (response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) are assessed using von Frey filaments and a hot plate test, respectively.
-
Biochemical Analysis: At the end of the study, nerve tissue (e.g., sciatic nerve) is collected to measure sorbitol and fructose levels to confirm the inhibition of the polyol pathway.
-
Galactose-Induced Cataract Model in Rats
This model is used to study the formation of "sugar cataracts," which are morphologically similar to those seen in diabetic patients.
-
Animal Model: Young (e.g., weanling) Sprague-Dawley rats are often used as they are more susceptible to galactose-induced cataracts.
-
Induction of Cataracts: Rats are fed a diet containing a high concentration of D-galactose (typically 30-50%). Galactose is readily converted to galactitol (dulcitol) by aldose reductase, which accumulates in the lens and causes osmotic stress.
-
Drug Administration: The test compounds (this compound or Sorbinil) are usually administered orally, either mixed in the galactose-rich diet or by daily gavage.
-
Assessment of Cataract Formation:
-
Slit-lamp Examination: The lenses of the rats are examined regularly using a slit lamp to monitor the development and progression of cataracts. Cataracts are typically graded based on the extent of lens opacity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of aldose reductase inhibitors.
Caption: A generalized workflow for preclinical testing of aldose reductase inhibitors.
Head-to-Head Comparison in Preclinical Models
A direct, head-to-head preclinical study comparing this compound and Sorbinil in the same in vivo model was not identified in the reviewed literature. Therefore, a direct comparison of their in vivo efficacy is challenging due to variations in experimental designs, animal strains, and study durations across different publications. The following sections summarize the findings from separate preclinical studies for each compound.
This compound in Preclinical Models
-
Diabetic Neuropathy: In a study using Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, oral administration of this compound for 8 weeks was evaluated. A high dose of 32 mg/kg of this compound was shown to improve motor nerve conduction velocity (MNCV) and F-wave minimal latency, which were impaired in the diabetic control group. This improvement was associated with a significant reduction of sorbitol accumulation in the sciatic nerve to near-normal levels. A lower dose of 3.2 mg/kg partially inhibited sorbitol accumulation but did not significantly improve nerve function. In streptozotocin-induced diabetic rats, long-term treatment with this compound for 13 months was found to prevent morphological abnormalities in the dorsal root ganglia and sural nerve, suggesting a neuroprotective effect.[2]
Sorbinil in Preclinical Models
-
Diabetic Neuropathy: In streptozotocin-diabetic rats, treatment with Sorbinil for 6 months resulted in a 60% improvement in tibial nerve motor conduction velocity.[3] This functional improvement was accompanied by the prevention of a 10-fold increase in nerve sorbitol levels and the normalization of nerve morphometry, including axon area.[3]
-
Diabetic Cataracts: In a galactose-fed rat model, Sorbinil administration effectively prevented the formation of cataracts.[4] A study investigating the reversal of existing cataracts in STZ-induced diabetic rats found that Sorbinil treatment arrested the progression of stage I cataracts and promoted a reparative process, including the normalization of lens sorbitol levels.[5] Another study in galactose-fed rats showed that 15 mg/kg of Sorbinil completely prevented cataract formation.[4]
Discussion and Conclusion
Based on the available in vitro data, This compound demonstrates significantly higher potency as an aldose reductase inhibitor compared to Sorbinil , with an IC50 value that is approximately 25-fold lower.[1] This suggests that a lower concentration of this compound is required to achieve the same level of enzyme inhibition in a laboratory setting.
Regarding in vivo preclinical efficacy, both this compound and Sorbinil have shown positive effects in animal models of diabetic neuropathy and cataracts. Both compounds have been demonstrated to reduce the accumulation of polyols in target tissues and improve functional and morphological outcomes. However, the absence of direct head-to-head in vivo comparative studies makes it difficult to definitively conclude which compound is more effective in a living system. The study comparing Sorbinil to another ARI, E-0722, in a cataract model highlights that in vivo efficacy can be influenced by factors beyond in vitro potency, such as pharmacokinetic and pharmacodynamic properties.[4]
References
- 1. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effects of sorbinil on peripheral nerve conduction velocity, polyol concentrations and morphology in the streptozotocin-diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibitors and prevention of galactose cataracts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of diabetic cataract by sorbinil, an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Zenarestat: A Comparative Analysis of Potency Against Novel Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Zenarestat, an established aldose reductase inhibitor, against a selection of novel inhibitors. The data presented is intended to assist researchers and drug development professionals in evaluating the landscape of aldose reductase inhibition for the potential treatment of diabetic complications.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under normal glycemic conditions, this pathway is of minor significance. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation can cause osmotic stress and deplete intracellular NADPH, a critical cofactor for regenerating the antioxidant glutathione. The resulting oxidative stress is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a key therapeutic strategy to mitigate these complications.
Comparative Potency of Aldose Reductase Inhibitors
The potency of aldose reductase inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and a selection of other aldose reductase inhibitors, including established drugs and novel compounds.
| Inhibitor | Chemical Class | Target Enzyme Source | IC50 (nmol/L) | Reference(s) |
| This compound (FR74366) | Quinazolinone | Rat Sciatic Nerve Aldose Reductase | 3.6 | [1] |
| Rat Lens Aldose Reductase | 4.4 | [1] | ||
| Epalrestat | Carboxylic acid derivative | Not Specified | 10-20 | |
| Tolrestat | Carboxylic acid derivative | Not Specified | 35 | |
| Ranirestat | Spirohydantoin | Not Specified | 15 | [2] |
| Compound 15c | Benzothiadiazine derivative | Recombinant Human Aldose Reductase | 33.19 |
Experimental Protocols
The determination of aldose reductase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A widely accepted and utilized method is the in vitro spectrophotometric assay based on the procedure originally described by Hayman and Kinoshita (1965).
In Vitro Aldose Reductase Inhibition Assay
Principle:
The activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde. The inhibitory potential of a compound is assessed by its ability to reduce the rate of this reaction.
Materials:
-
Enzyme Source: Partially purified aldose reductase from a relevant tissue source (e.g., rat lens, sciatic nerve) or recombinant human aldose reductase.
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.
-
Cofactor: NADPH solution (e.g., 0.16 mM in buffer).
-
Substrate: DL-glyceraldehyde solution (e.g., 10 mM in buffer).
-
Test Inhibitors: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme preparation.
-
Inhibitor Addition: Add a specific volume of the test inhibitor solution to the reaction mixture. For the control, an equivalent volume of the solvent is added.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C) to allow for any interaction between the inhibitor and the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to the mixture.
-
Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in absorbance per minute) for both the control and the inhibitor-treated samples.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor and fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in aldose reductase inhibition, the following diagrams have been generated using Graphviz.
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: Experimental Workflow for ARI Potency.
Conclusion
This compound demonstrates high potency as an aldose reductase inhibitor. The landscape of novel inhibitors, however, is continually evolving, with compounds from diverse chemical classes showing promising inhibitory activities. The standardized in vitro assay protocol described provides a robust framework for the comparative evaluation of these emerging drug candidates. This guide serves as a valuable resource for researchers dedicated to advancing the development of effective therapies for the management of diabetic complications through the targeted inhibition of aldose reductase.
References
Zenarestat: A Comparative Guide to an Aldose Reductase Inhibitor for Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zenarestat, an aldose reductase inhibitor, with other relevant compounds in the same class. The focus is on correlating its in vitro half-maximal inhibitory concentration (IC50) with its in vivo efficacy in preclinical models of diabetic neuropathy. Experimental data is presented to offer an objective assessment of its therapeutic potential.
Introduction to Aldose Reductase and the Polyol Pathway
In hyperglycemic conditions, the enzyme aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications, including neuropathy. The accumulation of sorbitol leads to osmotic stress, while the consumption of its cofactor, NADPH, results in oxidative stress, both contributing to nerve damage. Aldose reductase inhibitors (ARIs) aim to block this pathway, thereby mitigating the downstream pathological effects. This compound is a potent ARI that has been investigated for its potential to treat diabetic neuropathy.
In Vitro Potency: A Head-to-Head Comparison
The in vitro efficacy of an aldose reductase inhibitor is a key indicator of its potential therapeutic value. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity. A lower IC50 value denotes a higher potency.
| Compound | Aldose Reductase Source | IC50 |
| This compound (FR74366) | Rat Sciatic Nerve | 3.6 nM [1] |
| Fidarestat | Human Erythrocytes | 18 nM[2] |
| Epalrestat | Human Erythrocytes | >9 µM* |
*The IC50 of Epalrestat is reported to be over 500-fold higher than that of Fidarestat[2].
Correlating In Vitro Potency with In Vivo Efficacy
The ultimate test of a drug candidate is its efficacy in a living organism. In the context of diabetic neuropathy, key outcome measures in animal models include the normalization of nerve conduction velocity (NCV) and the reduction of sorbitol accumulation in nerve tissues.
| Compound | Animal Model | Dose | Key In Vivo Effects |
| This compound | Zucker Diabetic Fatty (ZDF) Rats | 32 mg/kg (oral, daily for 8 weeks) | Improved motor nerve conduction velocity (MNCV) and F-wave minimal latency; reduced sciatic nerve sorbitol accumulation to near-normal levels[3]. |
| This compound | Streptozotocin (STZ)-induced Diabetic Rats | 0.09% in diet (for 8 weeks) | Prevented the reduction in endoneurial blood flow[4]. |
| Fidarestat | Streptozotocin (STZ)-induced Diabetic Rats | 1 and 4 mg/kg (in diet for 10 weeks) | Improved nerve blood flow and compound muscle action potential; suppressed the increase in sorbitol and fructose in the sciatic nerve[5]. |
| Epalrestat | High-fat diet and STZ-induced Diabetic Rats | 100 mg/kg (oral, daily for 6 weeks) | Reduced injuries to myelinated and non-myelinated nerve fibers and Schwann cells in the sciatic nerve. |
In a clinical trial involving patients with diabetic peripheral polyneuropathy, doses of this compound that resulted in greater than 80% suppression of nerve sorbitol content were associated with a significant improvement in nerve conduction velocity and an increase in the density of small-diameter myelinated nerve fibers[2][5]. This highlights a direct correlation between the biochemical effect of aldose reductase inhibition and clinical improvement.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. Characterization of a novel aldose reductase inhibitor, FR74366, and its effects on diabetic cataract and neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. neurology.org [neurology.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Zenarestat
Essential guidance for the safe and compliant disposal of Zenarestat is critical for protecting laboratory personnel and the environment. As an aldose reductase inhibitor investigated for diabetic complications, this compound's chemical properties necessitate specific handling and disposal protocols. This document provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste, ensuring safety and adherence to regulatory standards.
Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is fundamental to safe handling and disposal. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C17H11BrClFN2O4 | [1] |
| Molecular Weight | 441.64 g/mol | [1][] |
| Melting Point | 223 to 224 °C (433 to 435 °F; 496 to 497 K) | [3] |
| Boiling Point | 624.4 ± 65.0 °C (at 760 Torr) | [] |
| Density | 1.737 ± 0.06 g/cm3 (at 20 °C, 760 Torr) | [] |
| Solubility | 10 mM in DMSO | [] |
| Appearance | Solid powder | [] |
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Measures:
-
Handling: Avoid inhalation, and contact with eyes and skin. Use only in areas with appropriate exhaust ventilation.[1]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and protective eyewear.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to comply with general pharmaceutical waste regulations, which often require incineration for hazardous pharmaceutical waste.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into direct contact with this compound into a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
For solutions containing this compound, collect them in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Toxic," "Ecotoxic"
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
3. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, secure area within the laboratory.
-
This area should be away from general laboratory traffic and drains.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
4. Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[6][7] The high aquatic toxicity of this compound makes this strictly prohibited.[1]
-
Disposal must be carried out by a licensed and approved waste disposal facility, typically involving incineration.[1][4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Logical Relationships in this compound Disposal
The proper disposal of this compound is governed by its inherent chemical hazards. The following diagram illustrates the logical relationship between this compound's properties and the required disposal actions.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment, and maintaining regulatory compliance.
References
- 1. This compound|112733-06-9|MSDS [dcchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Logistical Information for Handling Zenarestat
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Zenarestat is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory operations.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for this compound emphasizes avoiding contact with eyes and skin, as well as inhalation.[1] While specific PPE is not detailed in the provided search results, standard laboratory procedures for handling hazardous chemicals should be followed. This includes:
-
Eye Protection : Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection : Wear appropriate chemical-resistant gloves. The specific glove material should be selected based on the solvent used and the potential for direct contact.
-
Body Protection : A laboratory coat must be worn.
-
Respiratory Protection : Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
-
Handling :
-
Storage :
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination.
-
Spill Response :
-
Collect any spillage.[1]
-
For dry spills, carefully clean up to avoid dust generation.
-
For spills in solution, absorb with an inert material and place in a suitable container for disposal.
-
-
Disposal :
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
